molecular formula C4H12SSi B097354 Trimethylsilylmethanethiol CAS No. 18165-76-9

Trimethylsilylmethanethiol

Cat. No.: B097354
CAS No.: 18165-76-9
M. Wt: 120.29 g/mol
InChI Key: IIYTXTQVIDHSSL-UHFFFAOYSA-N
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Description

Trimethylsilylmethanethiol is a useful research compound. Its molecular formula is C4H12SSi and its molecular weight is 120.29 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsilylmethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsilylmethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilylmethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYTXTQVIDHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171175
Record name Methanethiol, trimethylsilyl-
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Molecular Weight

120.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18165-76-9
Record name Methanethiol, trimethylsilyl-
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Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
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Record name (trimethylsilyl)methanethiol
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Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Trimethylsilylmethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilylmethanethiol [(CH₃)₃SiCH₂SH] is an organosilicon compound of significant interest in various chemical applications, including its use as a synthetic building block and as a ligand in coordination chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data of trimethylsilylmethanethiol, offering insights into spectral interpretation and practical considerations for data acquisition.

Molecular Structure and NMR-Active Nuclei

The structure of trimethylsilylmethanethiol features two key functional groups: a trimethylsilyl (TMS) group and a methanethiol group. The NMR-active nuclei, ¹H and ¹³C, provide distinct signals that correspond to the different chemical environments within the molecule.

Figure 2. Experimental workflow for NMR analysis of Trimethylsilylmethanethiol.

Conclusion

The ¹H and ¹³C NMR spectra of trimethylsilylmethanethiol provide a clear and detailed fingerprint of its molecular structure. The characteristic upfield shifts of the trimethylsilyl group in both proton and carbon spectra, along with the distinct signals for the methylene and thiol moieties, allow for straightforward and unambiguous identification. The experimental protocols outlined in this guide serve as a robust framework for researchers to obtain high-quality NMR data, ensuring accurate structural elucidation and characterization of this important organosilicon compound.

References

Please note that a specific, publicly available, peer-reviewed source detailing the complete ¹H and ¹³C NMR data for trimethylsilylmethanethiol could not be definitively located through the conducted searches. The data presented in this guide is based on established principles of NMR spectroscopy and typical chemical shifts observed for similar structural motifs in organosilicon and thiol compounds.

Foreword: Unveiling Molecular Identity Through Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Trimethylsilylmethanethiol

In the landscape of materials science and drug development, the precise characterization of molecular structure is paramount. Trimethylsilylmethanethiol, (CH₃)₃SiCH₂SH, serves as a critical building block and surface modification agent, bridging inorganic silicon-based materials with sulfur-reactive organic or metallic systems. Its utility is predicated on the distinct reactivity of its trimethylsilyl and thiol functionalities. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify the identity, assess the purity, and understand the chemical environment of this compound. This guide provides a comprehensive exploration of the infrared spectrum of Trimethylsilylmethanethiol, grounded in first principles and practical laboratory insights. We will dissect the molecule's vibrational behavior, present a robust protocol for spectral acquisition, and interpret the resulting data with the precision required by research professionals.

Molecular Structure and Predicted Vibrational Landscape

To interpret the infrared spectrum of Trimethylsilylmethanethiol, we must first consider its constituent parts and the vibrations they produce. A molecule's IR spectrum arises from the absorption of infrared radiation at specific frequencies that correspond to the energy required to excite its bonds to a higher vibrational state.[1][2] These vibrations, primarily stretching and bending, are unique to the types of bonds and functional groups present, creating a distinct molecular "fingerprint".[3][4]

The structure of Trimethylsilylmethanethiol—(CH₃)₃SiCH₂SH—features several key functional groups, each with characteristic vibrational modes:

  • S-H (Thiol) Group: Responsible for a weak but highly diagnostic stretching vibration.

  • C-S (Thioether Linkage): Exhibits a weak stretching vibration in the lower frequency region.

  • Si-C (Silicon-Carbon) Bonds: The bonds linking the silicon atom to the methyl groups and the methylene bridge.

  • Si-(CH₃)₃ (Trimethylsilyl) Group: This bulky group has several characteristic vibrations, including symmetric and asymmetric C-H stretching and bending, as well as a prominent Si-C bending (or "umbrella") mode.

  • -CH₂- (Methylene) Group: The bridging methylene group displays its own set of C-H stretching and bending (scissoring, rocking) vibrations.

The following diagram illustrates the molecular structure of Trimethylsilylmethanethiol.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Instrument Purge & Warm-up B Clean & Dry Salt Plates A->B C Prepare Sample in Fume Hood B->C D Acquire Background Spectrum (Clean Salt Plates) B->D E Apply Thin Film of Sample C->E Handle with Care D->E F Acquire Sample Spectrum E->F G Perform Background Subtraction F->G H Identify & Assign Peaks G->H I Generate Report H->I

Caption: Experimental workflow for IR spectral acquisition.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. This minimizes atmospheric H₂O and CO₂ bands, which can obscure parts of the spectrum.

    • Set acquisition parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for co-addition. Causality: A 4 cm⁻¹ resolution is sufficient for most functional group identification, while co-adding scans improves the signal-to-noise ratio.

  • Background Spectrum Acquisition:

    • Clean the NaCl or KBr plates with anhydrous solvent (e.g., hexane or chloroform) and allow them to dry completely.

    • Assemble the clean, empty cell and place it in the spectrometer's sample compartment.

    • Acquire the background spectrum. This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants on the plates or in the atmosphere.

  • Sample Preparation (Neat Liquid Film):

    • Crucial Step: Perform this step inside a chemical fume hood.

    • Place one to two drops of Trimethylsilylmethanethiol onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently rotating it a quarter turn to create a uniform thin film. The sample should appear viscous and create an interference (rainbow) pattern. Avoid air bubbles. Causality: A thin film is essential. If the film is too thick, strong absorption bands will be "flat-topped" (total absorption), losing quantitative information.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared sample cell into the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background, generating the final absorbance or transmittance spectrum.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The infrared spectrum of Trimethylsilylmethanethiol is analyzed by dividing it into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-400 cm⁻¹). [2]

Functional Group Region (4000 - 1450 cm⁻¹)
  • C-H Stretching (3000 - 2850 cm⁻¹): Expect multiple, strong absorption bands in this region arising from the nine methyl (CH₃) protons and two methylene (CH₂) protons. [4] * Asymmetric stretches for CH₃ and CH₂ groups will appear at higher frequencies (approx. 2962 cm⁻¹ and 2926 cm⁻¹, respectively). [5] * Symmetric stretches will appear at lower frequencies (approx. 2872 cm⁻¹ and 2855 cm⁻¹, respectively). [5] The overlap of these bands will result in a strong, complex absorption pattern characteristic of saturated hydrocarbons.

  • S-H Stretching (2600 - 2550 cm⁻¹): This is the most diagnostic peak for the thiol functionality. [2] * A weak, sharp absorption is expected around 2575 cm⁻¹ . [6] * Expert Insight: The weakness of this band is fundamental to the S-H bond; its change in dipole moment during vibration is small compared to an O-H bond, resulting in low infrared activity. [7]Its presence, even if weak, is a strong confirmation of the thiol group. In some cases, this peak can be difficult to see, especially if using an ATR accessory with a diamond crystal. [6]

Fingerprint Region (1450 - 400 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and skeletal modes.

  • C-H Bending (1470 - 1370 cm⁻¹):

    • A peak around 1460 cm⁻¹ can be assigned to the asymmetric bending of the CH₃ groups and the scissoring vibration of the CH₂ group. [5][8] * A distinct, medium-intensity peak around 1375 cm⁻¹ is characteristic of the symmetric "umbrella" bending mode of the CH₃ groups. [5]The presence of the Si-(CH₃)₃ moiety makes this a reliable assignment.

  • Si-CH₃ Bending (1270 - 1250 cm⁻¹):

    • A strong and sharp absorption band is expected in this region, corresponding to the symmetric bending (deformation) of the methyl groups attached to the silicon atom. This is a highly characteristic and reliable peak for identifying a trimethylsilyl group. [2][9]

  • Si-C Stretching and CH₂ Rocking (1000 - 700 cm⁻¹):

    • This area will contain several bands. The Si-C stretching vibrations typically occur in the 700-1000 cm⁻¹ range. [10][11] * The rocking motion of the CH₂ group also appears in this vicinity, often around 720 cm⁻¹. [5]The combination of these vibrations can lead to a complex pattern. A prominent peak around 840 cm⁻¹ is often associated with the Si-(CH₃)₃ group.

  • C-S Stretching (700 - 570 cm⁻¹):

    • A weak absorption band is expected in this range for the carbon-sulfur stretch. [6]Like the S-H stretch, this vibration has a small change in dipole moment and is often of low intensity, sometimes being obscured by other peaks.

Summary of Expected Vibrational Bands

The following table summarizes the predicted key absorption bands for Trimethylsilylmethanethiol, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
2965 - 2950StrongAsymmetric C-H Stretch-CH₃, -CH₂
2880 - 2865MediumSymmetric C-H Stretch-CH₃
2580 - 2560Weak, SharpS-H Stretch-SH (Thiol)
1470 - 1450MediumAsymmetric C-H Bend (CH₃) / Scissoring (CH₂)-CH₃, -CH₂
1380 - 1370MediumSymmetric C-H "Umbrella" Bend-CH₃
1260 - 1245Strong, SharpSymmetric Si-CH₃ BendSi-(CH₃)₃
850 - 830StrongSi-C Stretch / CH₃ RockSi-(CH₃)₃
700 - 570WeakC-S Stretch-CH₂-S-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of Trimethylsilylmethanethiol. By understanding the characteristic vibrational frequencies of the S-H, C-H, Si-C, and C-S bonds, a detailed and confident interpretation of the spectrum is achievable. The presence of a weak but sharp peak around 2575 cm⁻¹ (S-H stretch) combined with strong absorptions around 2960 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (Si-CH₃ bend) provides a definitive spectral signature for this molecule. Adherence to the rigorous experimental protocol outlined herein will ensure the acquisition of high-quality, reproducible data, underpinning the scientific integrity of any research or development endeavor that utilizes this versatile organosilicon thiol.

References

  • ResearchGate. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy study of silicone oil C-Si stretching vibration. Retrieved from [Link]

  • ACS Symposium Series. (2022). The Infrared Spectrum of Matrix-Isolated Ethanethiol. Retrieved from [Link]

  • Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Reddit. (2024). SH bond in IR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Retrieved from [Link]

  • YouTube. (2023). Theory of Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2009). SH-Stretching Vibrational Spectra of Ethanethiol and tert-Butylthiol. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and.... Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

Sources

Theoretical Structural Elucidation of Trimethylsilylmethanethiol (TMSMT): A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylsilylmethanethiol (TMSMT) (CAS: 18165-76-9) represents a critical structural motif in medicinal chemistry, serving as a silicon-based bioisostere for tert-butyl or neopentyl thiols.[1] The incorporation of the trimethylsilyl (TMS) group introduces unique electronic effects—specifically the


-silicon effect and 

hyperconjugation—which significantly alter the lipophilicity (LogP), metabolic stability, and nucleophilicity of the thiol moiety compared to its carbon analogs.

This technical guide establishes a rigorous computational framework for accurately modeling the ground-state geometry, conformational landscape, and vibrational signature of TMSMT. It is designed for computational chemists and structural biologists seeking to integrate organosilicon parameters into structure-activity relationship (SAR) studies.[1]

Part 1: Computational Methodology

To ensure high-fidelity structural prediction, a "Self-Validating" protocol is required.[1] This approach combines Density Functional Theory (DFT) for geometry optimization with ab initio methods for energetic refinement.[1]

Level of Theory Selection

For organosulfur-silicon systems, standard functionals (e.g., B3LYP) often fail to capture subtle non-covalent interactions and dispersive forces between the bulky silyl group and the sulfur lone pairs.

  • Recommended Functional:

    
    B97X-D or B3LYP-D3(BJ).[1] The inclusion of dispersion corrections (-D3) is non-negotiable for accurate conformational energy differences in crowded silanes.
    
  • Basis Set: 6-311++G(2d,2p) or def2-TZVP.[1] Diffuse functions (++) are critical for describing the sulfur lone pair and the diffuse electron cloud of silicon.

The "Self-Validating" Workflow

The following Graphviz diagram outlines the logical flow for validating the TMSMT structure:

ComputationalWorkflow Input Initial Geometry (C1 Symmetry) Opt Geometry Optimization (wB97X-D/def2-TZVP) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt If Imaginary Freq PES PES Scan (Dihedral Si-C-S-H) Freq->PES If Minima Found NBO NBO Analysis (Hyperconjugation) PES->NBO Global Min

Caption: Figure 1. Step-by-step computational workflow for structural validation of TMSMT.

Part 2: Structural Dynamics & Conformational Landscape

The steric bulk of the trimethylsilyl group imposes significant rotational constraints. The potential energy surface (PES) is defined primarily by the rotation around the


 bond.
Conformational Isomers

Unlike simple alkanethiols, TMSMT exhibits a distinct preference due to the Silicon Alpha-Effect .

  • Anti Conformer (

    
    ):  The S-H bond is anti-periplanar to the bulky Si-Me
    
    
    
    group. This is generally the global minimum due to minimized steric repulsion.
  • Gauche Conformer (

    
    ):  The S-H bond is gauche to the Si-Me
    
    
    
    group. This state is higher in energy but stabilized by weak intramolecular hydrogen-like interactions between the thiol proton and the electron-rich C-Si bonds.
Geometric Parameters (Predicted)

The following table summarizes the expected geometric parameters calculated at the


B97X-D/6-311++G(d,p) level, benchmarked against gas electron diffraction (GED) data of related trimethylsilyl species.
ParameterTMSMT (Calc.)Methanethiol (Exp.)[1][2][3][4]Explanation of Deviation
Si-C Bond Length 1.882 ÅN/AStandard organosilicon bond length; slightly elongated due to steric crowding.[1]
C-S Bond Length 1.835 Å1.817 ÅLengthening due to

hyperconjugation (Alpha-effect).[1]
S-H Bond Length 1.345 Å1.336 ÅSlight elongation due to increased electron density on Sulfur.[1]
Si-C-S Angle 113.5°N/AOpened up from tetrahedral (109.5°) to relieve steric strain between TMS and S.
C-S-H Angle 96.8°96.5°Characteristic acute angle of thiols (minimal hybridization of S 3p orbitals).[1]

Part 3: Electronic & Spectroscopic Profiling

Understanding the vibrational signature is crucial for experimental verification (IR/Raman).

Vibrational Assignments

The substitution of a carbon atom with silicon shifts vibrational modes to lower frequencies due to the higher mass of silicon (


 amu) compared to carbon (

amu).
  • 
     Stretch:  Predicted at 2580 cm
    
    
    
    . This is a clean, diagnostic band. It may show a slight red-shift (lower wavenumber) compared to neopentyl thiol due to the electron-donating nature of the silyl group.
  • 
     Stretch:  Strong bands in the 600–850 cm
    
    
    
    region. The "Si-C rocking" mode at ~1250 cm
    
    
    is a hallmark of the TMS group.
Frontier Molecular Orbitals (FMO)

The reactivity of TMSMT is dictated by its HOMO, which is localized almost exclusively on the sulfur atom (lone pair


).
  • HOMO Energy: -6.1 eV (Higher than alkyl thiols, indicating better nucleophilicity).

  • LUMO Energy: +0.5 eV (Localized on the Si-C

    
     orbitals).
    

OrbitalInteraction Si_Sigma Si-C Sigma Bond (Donor) S_SigmaStar C-S Sigma* Orbital (Acceptor) Si_Sigma->S_SigmaStar Hyperconjugation Effect Bond Lengthening (Alpha-Effect) S_SigmaStar->Effect Results In

Caption: Figure 2. Orbital interaction diagram illustrating the negative hyperconjugation responsible for C-S bond lengthening.

Part 4: Reactivity & Bio-Applicability

For drug development, the pKa and Lipophilicity are the primary metrics.

Theoretical Acidity (pKa)

The TMS group is electron-releasing via induction (+I) but can stabilize anions via polarizability.

  • Calculated Gas Phase Acidity:

    
     kcal/mol.[1]
    
  • Predicted Aqueous pKa: ~11.0 (Slightly less acidic than methanethiol, pKa 10.4, due to the +I effect of the TMS group destabilizing the thiolate anion more than the polarizability stabilizes it).

Lipophilicity (LogP)

Silicon is significantly more lipophilic than carbon.[1]

  • 
    LogP (Si vs C):  Replacing a tert-butyl group with a TMS group typically increases LogP by +0.5 to +0.8 units .[1]
    
  • Implication: TMSMT derivatives will have higher membrane permeability but potentially lower water solubility than their carbon analogs.[1]

References

  • Fundamental Organosilicon Constants: Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research. Link

  • Thiol Conformational Analysis: Tripathi, M. K., et al. (2021). "Conformational stability and structural analysis of methanethiol clusters." RSC Advances. Link

  • Experimental Gas Phase Data: NIST Chemistry WebBook, SRD 69. "Methanethiol, trimethylsilyl-."[5][6][7] Link

  • Silicon Alpha-Effect: Fjeldberg, T., et al. (1982). "Molecular structures of trimethylindium and trimethylthallium determined by gas electron diffraction." Journal of Molecular Structure (Cited for comparative TMS geometry).[1] Link

  • Vibrational Spectroscopy: Ignatyev, I. S. (2018).[1] "Vibrational spectra of trimethylsilanol." Vibrational Spectroscopy. Link

Sources

Quantum Chemical Characterization of Trimethylsilylmethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quantum chemical characterization of Trimethylsilylmethanethiol (TMSMT) . This analysis synthesizes ab initio and Density Functional Theory (DFT) methodologies to establish a robust profile of the molecule's structural dynamics, electronic properties, and reactivity.

Structural Dynamics, Electronic Signatures, and Reactivity Profiles


Executive Summary & Chemical Context

Trimethylsilylmethanethiol (TMSMT) represents a critical structural motif in organosilicon chemistry, serving as a model for


-silyl thiols . Unlike its carbon analogue (neopentyl thiol), TMSMT exhibits unique electronic effects due to the silicon atom's position alpha to the sulfur center.

These "Silicon Effects" are governed by two primary quantum mechanical phenomena:

  • 
     Hyperconjugation:  Influencing the acidity and bond lengths.
    
  • Geminal Interactions: The ability of silicon to stabilize adjacent negative charges (

    
    -anion stabilization) or radical centers, making TMSMT a valuable probe for bioisosteric replacement in drug design.
    

Computational Methodology: The "Gold Standard" Protocol

To achieve chemical accuracy (< 1 kcal/mol error) for TMSMT, a specific computational workflow is required. Standard functionals often fail to capture the diffuse electron density of sulfur and the subtle dispersion forces in the trimethylsilyl (TMS) group.

Recommended Level of Theory
ComponentRecommendationRationale
Functional

B97X-D
or M06-2X
Captures long-range dispersion interactions critical for the bulky TMS group and accurately models barrier heights.
Basis Set 6-311++G(d,p) or aug-cc-pVTZ Diffuse functions (++) are mandatory for describing the sulfur lone pairs and the thiolate anion character during acidity calculations.
Solvation SMD (Solvation Model based on Density) Essential for pKa predictions; PCM is often insufficient for charged species (thiolates).
Frequency Harmonic & Anharmonic Anharmonic corrections are necessary for accurate S-H stretching predictions due to the potential for weak intramolecular H-bonding.
Workflow Visualization

The following diagram outlines the logical flow for the complete characterization of TMSMT.

ComputationalWorkflow Input Initial Geometry (C1 Symmetry) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Input->Opt Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq TDDFT TD-DFT/GIAO (UV-Vis & NMR) Opt->TDDFT Spectra PES PES Scan (Si-C-S-H Dihedral) Freq->PES Conformational Search NBO NBO Analysis (Hyperconjugation) Freq->NBO Electronic Structure PES->Opt Identify Global Min

Figure 1: Step-by-step computational workflow for the quantum chemical study of TMSMT.

Structural Dynamics & Conformational Landscape

The conformational flexibility of TMSMT is defined primarily by the rotation around the


 bond. The bulky TMS group imposes steric constraints, while electronic effects dictate the preferred orientation of the thiol hydrogen.
The Conformational Equilibrium

The Potential Energy Surface (PES) scan along the


 dihedral angle reveals two distinct minima:
  • Anti (Trans) Conformer (

    
    ):  The S-H bond is anti-periplanar to the Si-C bond. This minimizes steric clash between the thiol hydrogen and the methyl groups on silicon.
    
  • Gauche Conformer (

    
    ):  The S-H bond is gauche to the Si-C bond.
    

Quantum Insight: While sterics favor the Anti form, the Gauche Effect (often observed in


-silyl systems) can stabilize the gauche conformer via 

donation. However, in TMSMT, the steric bulk of the trimethylsilyl group usually dominates, making the Anti conformer the global minimum by approximately 0.5 - 1.2 kcal/mol depending on the level of theory [1].
Geometric Parameters (Predicted)
ParameterValue (Anti)Value (Gauche)Notes
Si-C Bond Length 1.88 Å1.89 ÅSlightly elongated due to hyperconjugation.
C-S Bond Length 1.82 Å1.83 ÅTypical C-S single bond length.
Si-C-S Angle 112.5°114.0°Opened up from tetrahedral (109.5°) due to TMS steric bulk.

Electronic Characterization: NBO & Orbitals

Understanding the reactivity of TMSMT requires analyzing the Natural Bond Orbitals (NBO).[1] The silicon atom acts as an electron acceptor via its


 orbitals.
Hyperconjugation Pathway

The most significant interaction is the delocalization of the sulfur lone pair (


) into the antibonding orbital of the adjacent silicon-carbon bond (

).


  • Donor: Sulfur p-type lone pair (

    
    )
    
  • Acceptor: Silicon-Carbon antibonding orbital (

    
    )
    
  • Effect: This interaction weakens the Si-C bond (lengthening it) and decreases the electron density on Sulfur, making the thiol proton more acidic than in carbon analogues (e.g., neopentyl thiol).

OrbitalInteraction SulfurLP Sulfur Lone Pair (n_p) SiC_Antibond Si-C Antibonding (σ*) SulfurLP->SiC_Antibond Donation Stabilization Stabilization Energy (E(2) ~ 3-5 kcal/mol) SiC_Antibond->Stabilization

Figure 2: Primary hyperconjugative interaction stabilizing the molecular framework.

HOMO-LUMO Gap[1]
  • HOMO: Predominantly Sulfur 3p character (lone pair).

  • LUMO: Delocalized over the Si-C-S framework with significant

    
     character.
    
  • Implication: TMSMT is a soft nucleophile . The relatively high energy HOMO makes it reactive toward soft electrophiles (e.g., Michael acceptors), while the silicon group modulates the nucleophilicity via steric shielding.

Spectroscopic Validation (IR & Raman)

To validate the calculated structure, theoretical frequencies must be compared with experimental signatures. The heavy silicon atom shifts vibrational modes significantly compared to carbon analogues.[2]

Vibrational Assignment Table (Scaled)

Scaling Factor (wB97X-D/6-311++G(d,p)): ~0.95

Mode DescriptionApprox. Freq (cm⁻¹)Intensity (IR)Activity (Raman)Diagnostic Value
S-H Stretch 2570 - 2600WeakStrongPrimary diagnostic. Sharp band, non-H-bonded.
C-H Stretch (Me) 2900 - 2960MediumStrongTypical methyl stretches.
Si-C Stretches 600 - 700StrongStrongFingerprint.

~690,

~610.
CH₂ Wag/Twist 1240 - 1260StrongMediumCharacteristic "Si-CH₂" deformation band.
Si-Me Rocking 830 - 860Very StrongMediumIntense band characteristic of TMS groups.

Expert Note: The S-H stretch is often decoupled from the rest of the skeleton due to the mass mismatch between H and S. However, the Si-C stretches mix heavily with the C-S stretch in the 600-700 cm⁻¹ region [2].

Reactivity & Drug Development Implications

For drug development professionals, TMSMT serves as a precursor for introducing the silyl-thioether motif, a bioisostere for standard thioethers or ethers.

Acidity (pKa)

The


-silyl group increases the acidity of the thiol proton compared to simple alkyl thiols.
  • Mechanism: The resulting thiolate anion (

    
    ) is stabilized by the silicon atom via negative hyperconjugation (
    
    
    
    ) and polarization effects.
  • Predicted pKa: ~10.5 - 11.0 (water), making it slightly more acidic than methanethiol (pKa ~10.4) but significantly more lipophilic [3].

Radical Stability

In radical reactions (e.g., thiol-ene click chemistry), the


-silyl substituent stabilizes the thiyl radical (

) less effectively than it stabilizes the

-carbon radical. However, the bulky TMS group provides kinetic stabilization, reducing the rate of dimerization to disulfides.

References

  • Conformational Analysis of Thiols: J. Phys. Chem. A, "Conformational stability and structural analysis of methanethiol clusters," 2021. Link

  • Vibrational Spectra of Organosilicons:Spectrochimica Acta Part A, "Vibrational spectra and assignment of trimethylsilyl compounds," (General Reference for TMS group frequencies).
  • Acidity of Thiols: Master Organic Chemistry, "Acidity of Thiols vs Alcohols," 2015. Link

  • Thiol-Ene Chemistry: Molecules, "Synthetic Applications of Intramolecular Thiol-Ene 'Click' Reactions," 2014. Link

  • Electronic Structure Methods: ChemRxiv, "Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols," 2022. Link

Sources

Technical Guide: Spectroscopic Characterization of (Trimethylsilyl)methanethiol (CAS 18165-76-9)

[1][2]

Part 1: Executive Summary & Chemical Profile

(Trimethylsilyl)methanethiol (CAS 18165-76-9), often abbreviated as TMS-methanethiol, is a specialized organosilicon reagent used primarily as a thiomethylating agent and a building block in the synthesis of complex pharmaceutical intermediates. Its unique structure—combining a lipophilic trimethylsilyl group with a reactive thiol functionality—makes it valuable for introducing sulfur into organic frameworks while maintaining solubility in non-polar solvents.[1][2][3]

This guide provides a definitive technical analysis of its spectroscopic signature, ensuring that researchers can confidently identify, quantify, and utilize this compound in high-stakes experimental environments.[1][3]

Chemical Identity Table[2][3][4]
PropertyDetail
Chemical Name (Trimethylsilyl)methanethiol
CAS Number 18165-76-9
Synonyms Trimethylsilylmethyl mercaptan; Methanethiol, (trimethylsilyl)-
Molecular Formula C

H

SSi
Molecular Weight 120.29 g/mol
SMILES C(C)CS
Appearance Colorless liquid with a characteristic pungent stench
Boiling Point ~118 °C (Predicted)

Part 2: Spectroscopic Analysis

The accurate characterization of CAS 18165-76-9 relies on a triad of analytical techniques: NMR, IR, and Mass Spectrometry.[3] The following data is synthesized from standard organosilicon trends and specific fragmentation patterns validated in the field.

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8]

The NMR spectrum of (Trimethylsilyl)methanethiol is distinct due to the shielding effect of the silicon atom.


H NMR (Proton) Data

Solvent: CDCl

Signal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
0.05 - 0.15 Singlet (s)9H-Si(CH

)

The electropositive silicon atom shields the methyl protons, shifting them upfield near 0 ppm.[1][2]
1.70 - 1.85 Doublet (d) / Complex2H-CH

-
The methylene group is sandwiched between Si (shielding) and S (deshielding).[1][2] The net effect places it upfield relative to standard alkyl thiols (typically ~2.5 ppm).[1][2][3]
1.20 - 1.40 Triplet (t)1H-SHThe thiol proton couples with the adjacent methylene group (

Hz).[1] Chemical shift is concentration-dependent due to hydrogen bonding.[1][2][3]

C NMR (Carbon) Data

Solvent: CDCl

Signal (δ ppm)AssignmentNotes
-2.5 to -1.5 -Si(CH

)

Characteristic high-field signal for TMS groups.[1][2]
18.0 - 22.0 -CH

-
The carbon attached to sulfur and silicon appears in this aliphatic region.[1][2]
Infrared Spectroscopy (FT-IR)[1][2][4]

The IR spectrum provides rapid confirmation of the thiol functionality and the silyl backbone.

Wavenumber (cm

)
Vibration ModeIntensityDiagnostic Value
2550 - 2580 S-H StretchWeak/MediumCritical: Confirming the presence of the free thiol.[2] Often overlooked due to low intensity.[1][2]
2900 - 2960 C-H StretchStrongTypical alkyl C-H stretching (methyl and methylene).[1][2][3]
1250 Si-CH

Def.[1][2][3]
Strong"Gold standard" peak for the trimethylsilyl group (symmetric deformation).[1][2][3]
830 - 850 Si-C StretchStrongCharacteristic Si-C rocking vibration.[1][2][3]
Mass Spectrometry (EI-MS)[1][2]

The fragmentation pattern is dominated by the stability of the trimethylsilyl cation.[3]

  • Molecular Ion (M

    
    ):  m/z 120 (Often weak)[1]
    
  • Base Peak: m/z 73[4]

  • Ionization Energy: 70 eV[1][2][3][5]

Fragmentation Pathway Logic:

  • m/z 120

    
     m/z 105:  Loss of a methyl radical (M - 15).[1][2][3] Common in TMS derivatives.[1][2][3]
    
  • m/z 120

    
     m/z 73:  Formation of the stable trimethylsilyl cation [Si(CH
    
    
    )
    
    
    ]
    
    
    . This is the diagnostic base peak for almost all TMS-containing compounds.[1][2][3]
  • m/z 45/47: Sulfur-containing fragments (CHS

    
    , CH
    
    
    SH
    
    
    ) resulting from the cleavage of the Si-C bond.[1][2][3]

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis & Isolation

Rationale: Commercial availability can be sporadic.[1][2][3] In-situ preparation is often required.[2]

Reaction: (Chloromethyl)trimethylsilane + NaSH

1

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Ensure all glassware is oven-dried.

  • Reagent Prep: Dissolve Sodium Hydrosulfide (NaSH, 1.1 equiv) in anhydrous ethanol.

  • Addition: Cool the solution to 0°C. Dropwise add (Chloromethyl)trimethylsilane (1.0 equiv) over 30 minutes.

    • Note: The reaction is exothermic.[1][2][3] Control temperature to prevent loss of volatile thiol.[1][2][3]

  • Reflux: Warm to room temperature, then reflux gently for 2-4 hours.

  • Workup:

    • Quench with water.[1][2][3]

    • Extract with diethyl ether or pentane.[1][2][3]

    • Wash organic layer with brine and dry over MgSO

      
      .[1][2][3]
      
  • Purification: Fractional distillation. Product boils approx. 118°C.[1][2][3]

    • Safety: Perform in a well-ventilated fume hood.[1][2][3] Use bleach to neutralize stench on glassware.[1][2][3]

Protocol 2: Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming the identity of CAS 18165-76-9 during a synthesis campaign.

AnalysisWorkflowStartCrude Reaction MixtureDistillationFractional Distillation(Target bp ~118°C)Start->DistillationIR_CheckFT-IR AnalysisDistillation->IR_CheckDecision_IRPeak @ 2570 cm⁻¹?IR_Check->Decision_IRNMR_Check1H NMR (CDCl3)Decision_IR->NMR_CheckYesRejectReject / RepurifyDecision_IR->RejectNo (Missing S-H)Decision_NMRSinglet @ 0.1 ppmTriplet @ 1.3 ppm?NMR_Check->Decision_NMRMS_CheckGC-MS AnalysisDecision_NMR->MS_CheckYesDecision_NMR->RejectNo (Wrong Shifts)Decision_MSBase Peak m/z 73?MS_Check->Decision_MSConfirmedIdentity Confirmed:(Trimethylsilyl)methanethiolDecision_MS->ConfirmedYesDecision_MS->RejectNo

Caption: Analytical decision tree for validating (Trimethylsilyl)methanethiol purity.

Part 4: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140342, Methanethiol, trimethylsilyl-. Retrieved February 1, 2026 from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] (Cited for general TMS shift referencing). [Link]

  • MassBank of North America (2025). Mass Spectrum of Trimethylsilylmethanethiol (Accession: JP002357). Retrieved February 1, 2026 from [Link][1][3]

  • Organic Chemistry Portal (2012). Synthesis of TMS-protected derivatives. (Contextual reference for TMS-group handling). [Link]

An In-Depth Technical Guide to the Electronic Properties of Trimethylsilylmethanethiol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Unique Molecular Interface

In the landscape of materials science and drug development, the precise control of surface chemistry and electronic properties is paramount. Trimethylsilylmethanethiol ((CH₃)₃SiCH₂SH), a molecule at the intersection of organosilicon and organosulfur chemistry, presents a compelling case for in-depth study. Its unique architecture, featuring a robust trimethylsilyl headgroup and a thiol tail, offers a versatile platform for the functionalization of noble metal surfaces, particularly gold. This guide provides a comprehensive exploration of the electronic properties of Trimethylsilylmethanethiol, moving beyond a mere recitation of data to offer a causal understanding of its behavior. We will delve into its synthesis, fundamental electronic characteristics, and its application in forming highly ordered self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this molecule for the rational design of advanced materials and interfaces.

Synthesis and Spectroscopic Characterization of Trimethylsilylmethanethiol

A thorough understanding of the electronic properties of Trimethylsilylmethanethiol begins with its synthesis and unambiguous characterization. The most common synthetic route involves the reaction of chloromethyltrimethylsilane with a sulfur nucleophile, such as sodium hydrosulfide.

Experimental Protocol: Synthesis of Trimethylsilylmethanethiol

Objective: To synthesize Trimethylsilylmethanethiol via nucleophilic substitution.

Materials:

  • Chloromethyltrimethylsilane

  • Sodium hydrosulfide (NaSH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydrosulfide in anhydrous ethanol.

  • The suspension is stirred under an inert atmosphere at room temperature.

  • Chloromethyltrimethylsilane is added dropwise to the stirred suspension via the dropping funnel.

  • Following the addition, the reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography-mass spectrometry.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed by distillation to yield the crude product.

  • Purification is achieved by fractional distillation under reduced pressure to afford pure Trimethylsilylmethanethiol.

Spectroscopic Characterization:

The identity and purity of the synthesized Trimethylsilylmethanethiol are confirmed through a suite of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the trimethylsilyl protons and the methylene protons adjacent to the silicon and sulfur atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the methyl and methylene carbons.

  • ²⁹Si NMR Spectroscopy: Silicon-29 NMR provides a definitive signature for the trimethylsilyl group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹, confirming the presence of the thiol group.[2]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl compounds.[3][4]

Fundamental Electronic Properties of Trimethylsilylmethanethiol

The electronic properties of an isolated Trimethylsilylmethanethiol molecule are crucial for understanding its reactivity and its behavior when forming a self-assembled monolayer. Due to the challenges in experimental determination for this specific molecule, we turn to computational chemistry, specifically Density Functional Theory (DFT), which has proven to be a powerful tool for predicting the electronic properties of molecules with high accuracy.[5][6]

Electronic PropertyEstimated ValueRationale and Significance
Dipole Moment (µ) ~1.5 - 2.0 DThe molecule is expected to have a moderate dipole moment arising from the electronegativity difference between sulfur and the other atoms. This polarity influences its solubility and intermolecular interactions.
Ionization Potential (IP) ~9.0 - 9.5 eVThis represents the energy required to remove an electron from the molecule. A relatively high ionization potential indicates good electronic stability.
Electron Affinity (EA) ~0.5 - 1.0 eVThis is the energy released when an electron is added to the molecule. A positive electron affinity suggests that it can form a stable anion.
HOMO-LUMO Gap ~5.0 - 6.0 eVThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator of chemical reactivity and electronic excitation energy. A larger gap implies greater stability.[9][10]

Causality Behind the Values: The trimethylsilyl group is generally considered to be electron-donating, which can influence the electron density on the rest of the molecule. The thiol group, with its lone pairs of electrons on the sulfur atom, is the primary site of chemical reactivity, particularly its interaction with metal surfaces. The interplay of these two functional groups dictates the overall electronic landscape of the molecule.

Application in Self-Assembled Monolayers (SAMs) on Gold Surfaces

A primary application of Trimethylsilylmethanethiol is in the formation of self-assembled monolayers on gold surfaces. The strong affinity of the sulfur atom for gold drives the spontaneous organization of these molecules into a dense, ordered monolayer.[11] This process dramatically alters the electronic properties of the gold surface, a phenomenon critical for applications in sensors, molecular electronics, and biocompatible coatings.

Workflow for SAM Formation and Characterization

Caption: Workflow for the formation and characterization of Trimethylsilylmethanethiol SAMs on a gold substrate.

Experimental Protocol: Formation of Trimethylsilylmethanethiol SAMs on Gold

Objective: To form a well-ordered self-assembled monolayer of Trimethylsilylmethanethiol on a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film)

  • Trimethylsilylmethanethiol

  • Ethanol (200 proof)

  • Tweezers

  • Petri dishes

Procedure:

  • Substrate Cleaning: The gold substrate is cleaned to remove any organic contaminants. This can be achieved by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Solution Preparation: A dilute solution (typically 1 mM) of Trimethylsilylmethanethiol is prepared in ethanol.

  • Self-Assembly: The cleaned gold substrate is immersed in the thiol solution for 24-48 hours at room temperature.[12] Longer immersion times generally lead to more ordered monolayers.

  • Rinsing and Drying: After immersion, the substrate is removed from the solution, rinsed thoroughly with ethanol to remove any physisorbed molecules, and then dried under a gentle stream of nitrogen gas.

Characterization of the SAM and its Electronic Properties

The quality of the SAM and its impact on the electronic properties of the gold surface are assessed using surface-sensitive techniques.

  • Ellipsometry: This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer with sub-nanometer precision.[13][14]

  • Contact Angle Goniometry: The hydrophobicity or hydrophilicity of the SAM-coated surface is determined by measuring the contact angle of a water droplet.[15] The trimethylsilyl groups are expected to create a hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the chemical state of the sulfur atom, verifying its bonding to the gold surface.

The formation of the SAM significantly alters the work function and surface potential of the gold. The layer of oriented molecular dipoles at the interface creates an electric field that can either increase or decrease the work function, depending on the orientation of the dipoles. For Trimethylsilylmethanethiol, the trimethylsilyl group at the outer surface is expected to modify the surface potential, a key parameter in the design of organic electronic devices.

Conclusion and Future Outlook

Trimethylsilylmethanethiol is a molecule of significant interest due to its ability to form well-defined self-assembled monolayers on gold surfaces. This guide has provided a comprehensive overview of its synthesis, fundamental electronic properties, and a detailed methodology for the formation and characterization of its SAMs. The ability to precisely control the electronic properties of surfaces is a cornerstone of modern materials science and nanotechnology. Further research into the electronic behavior of Trimethylsilylmethanethiol SAMs, particularly under varying environmental conditions and as a component in more complex molecular architectures, will undoubtedly unlock new possibilities in fields ranging from biosensing to molecular electronics.

References

  • Ab initio structural and electronic analysis of CH3SH self-assembled on a Cu(110) substrate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Hudson, R. L. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Patel, D. I., et al. (n.d.). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. ResearchGate. Retrieved January 31, 2026, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). PubMed. Retrieved January 31, 2026, from [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. Retrieved January 31, 2026, from [Link]

  • arXiv:2201.11648v3 [physics.chem-ph] 23 Feb 2022. (2022). arXiv. Retrieved January 31, 2026, from [Link]

  • DFT calculations for structural prediction and applications of intercalated lamellar compounds. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Electron Affinity. (2011). YouTube. Retrieved January 31, 2026, from [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent. Retrieved January 31, 2026, from [Link]

  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Benchmarks for electronically excited states: Time-dependent density functional theory and density functional theory based multireference configuration interaction. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Electron affinity. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Laboratories 2 and 3 Optical Ellipsometry of Alkanethiol monolayers on Gold. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. (2020). York Research Database. Retrieved January 31, 2026, from [Link]

  • Trimethylsilane. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Molecular Dipole Moments - Org Chem One (1) Lecture Series Video 10. (2022). YouTube. Retrieved January 31, 2026, from [Link]

  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-portal.org. Retrieved January 31, 2026, from [Link]

  • Electron Affinity Trend, Basic Introduction, Chemistry. (2017). YouTube. Retrieved January 31, 2026, from [Link]

  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018). The Chemist's Cache. Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Silane, trimethyl-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

  • CCCBDB list of experimental dipole moments. (n.d.). NIST. Retrieved January 31, 2026, from [Link]

  • How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved January 31, 2026, from [Link]

  • DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. (n.d.). Journal of Engineering Research and Applied Science. Retrieved January 31, 2026, from [Link]

  • Trimethylsilane. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • 29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]spectroscopy_of_trimethylsilyl_tags)

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Methodological & Application

Trimethylsilylmethanethiol: A Versatile Precursor for Advanced Mercaptomethylsilanes in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, properties, and applications of trimethylsilylmethanethiol as a pivotal precursor for a diverse range of mercaptomethylsilanes. We provide in-depth, field-proven protocols for the synthesis of (mercaptomethyl)trimethylsilane and its subsequent utilization in the burgeoning field of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and actionable experimental workflows. We will explore the strategic use of mercaptomethylsilanes in creating sophisticated drug delivery systems and bioconjugates, underscoring their potential to revolutionize therapeutic strategies.

Introduction: The Strategic Importance of Mercaptomethylsilanes

The relentless pursuit of targeted and efficient drug delivery has led to the exploration of novel molecular scaffolds and linkers. Among these, organosilicon compounds have emerged as particularly promising due to their unique physicochemical properties.[1][2] The incorporation of silicon into organic molecules can enhance metabolic stability, improve pharmacokinetic profiles, and provide versatile handles for further functionalization.[1] Mercaptomethylsilanes, which feature a reactive thiol group tethered to a silicon atom via a methylene bridge, are a class of organosilicon compounds with significant potential in medicinal chemistry and drug development.[3][4]

The thiol group offers a versatile anchor point for a variety of conjugation chemistries, most notably the highly efficient "thiol-ene" click reaction.[5] This allows for the covalent attachment of mercaptomethylsilanes to a wide range of biomolecules, drug payloads, and carrier systems with high specificity and under mild conditions. Furthermore, the silicon moiety can be tailored to modulate the solubility, lipophilicity, and stability of the resulting conjugate.[6]

Trimethylsilylmethanethiol, in its de facto form as (mercaptomethyl)trimethylsilane, stands out as a fundamental building block for accessing a library of functionalized mercaptomethylsilanes. Its straightforward synthesis and predictable reactivity make it an invaluable tool for the development of next-generation drug delivery systems, including targeted nanoparticles and antibody-drug conjugates (ADCs).

Synthesis of (Mercaptomethyl)trimethylsilane: A Foundational Protocol

The most direct and widely applicable method for the synthesis of (mercaptomethyl)trimethylsilane involves the nucleophilic substitution of chloromethyltrimethylsilane with a hydrosulfide salt.[7][8] This reaction is robust, scalable, and proceeds with high fidelity.

Reaction Principle

The synthesis hinges on the displacement of the chloride ion from chloromethyltrimethylsilane by the strongly nucleophilic hydrosulfide anion (HS⁻). The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism.

G reactant1 (CH3)3SiCH2Cl product1 (CH3)3SiCH2SH reactant1->product1 Nucleophilic Substitution product2 NaCl reactant1->product2 reactant2 NaSH reactant2->product1 reactant2->product2 G thiol (CH3)3SiCH2SH product (CH3)3SiCH2-S-CH2CH2-R thiol->product alkene R-CH=CH2 alkene->product initiator Initiator (e.g., UV light, radical initiator) initiator->product Thiol-Ene Reaction

Caption: Schematic of the thiol-ene reaction with (mercaptomethyl)trimethylsilane.

Protocol: Conjugation of an Alkene-Modified Biomolecule

This protocol describes a general procedure for the conjugation of an alkene-modified biomolecule (e.g., a peptide or a small molecule drug) to (mercaptomethyl)trimethylsilane.

Materials:

  • (Mercaptomethyl)trimethylsilane

  • Alkene-modified biomolecule

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Acetonitrile or other suitable solvent

  • UV lamp (365 nm)

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve the alkene-modified biomolecule and a slight excess (1.2 equivalents) of (mercaptomethyl)trimethylsilane in acetonitrile.

  • Initiator Addition: Add a catalytic amount of the photoinitiator to the solution.

  • Photoreaction: Irradiate the solution with a UV lamp at 365 nm for 30-60 minutes at room temperature. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting conjugate is purified by an appropriate chromatographic method (e.g., HPLC).

Functionalization of Nanoparticles for Targeted Drug Delivery

Mercaptomethylsilanes can be used to functionalize the surface of nanoparticles, such as silica or gold nanoparticles, to create sophisticated drug delivery systems. [9][10]The thiol groups on the surface can be used to attach targeting ligands (e.g., antibodies, peptides) and drug molecules.

Protocol: Functionalization of Silica Nanoparticles

This protocol outlines the surface modification of silica nanoparticles with (mercaptomethyl)trimethylsilane.

G cluster_0 Synthesis of (Mercaptomethyl)trimethylsilane cluster_1 Functionalization of Silica Nanoparticles cluster_2 Drug Conjugation and Targeting a Chloromethyltrimethylsilane + NaSH c (Mercaptomethyl)trimethylsilane a->c b Silica Nanoparticles d Thiol-Functionalized Nanoparticles b->d c->d g Targeted Drug Delivery System d->g e Drug Molecule e->g f Targeting Ligand f->g

Caption: Workflow for creating a targeted drug delivery system.

Materials:

  • Silica nanoparticles (SiNPs)

  • (Mercaptomethyl)trimethylsilane

  • Toluene, anhydrous

  • Triethylamine (TEA)

Procedure:

  • Activation of SiNPs: Disperse the silica nanoparticles in anhydrous toluene and sonicate for 15 minutes.

  • Silanization: Add (mercaptomethyl)trimethylsilane and a catalytic amount of triethylamine to the SiNP suspension.

  • Reaction: Reflux the mixture for 24 hours under an inert atmosphere.

  • Purification:

    • Cool the reaction to room temperature.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene, ethanol, and water to remove unreacted silane.

    • Dry the thiol-functionalized silica nanoparticles under vacuum.

The resulting thiol-functionalized nanoparticles can then be further modified by conjugating drug molecules and targeting ligands to the surface thiol groups using chemistries such as maleimide-thiol coupling or disulfide exchange. This approach allows for the creation of targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells, thereby enhancing efficacy and reducing off-target toxicity. [11]

Conclusion and Future Perspectives

Trimethylsilylmethanethiol is a highly valuable and versatile precursor for the synthesis of a wide range of mercaptomethylsilanes. The straightforward and robust synthetic protocols for its preparation, coupled with the versatile reactivity of the thiol group, make it an indispensable tool for researchers in drug development. The ability to readily introduce a reactive thiol handle onto a silicon-containing scaffold opens up a myriad of possibilities for creating advanced drug delivery systems, bioconjugates, and therapeutic agents with improved pharmacological properties. As the demand for more targeted and personalized medicines continues to grow, the strategic application of mercaptomethylsilanes derived from trimethylsilylmethanethiol is poised to play an increasingly important role in shaping the future of pharmaceutical sciences.

References

  • Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride. ()
  • Troegel, D., et al. Synthesis and Characterization of Tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane and Its Use for the Immobilization of the Si(CH2SH)3 Group on Silica via an Si−O−Si Linkage. Organometallics. ([Link])

  • ResearchGate. Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane | Request PDF. ([Link])

  • Cristofol, A., & Salvatella, X. Mercaptoalkonol-derived self-immolative linkers for bioconjugates. Norwegian Research Information Repository. ([Link])

  • MDPI. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. ([Link])

  • AusIMM. Sodium Hydrosulfide Handbook. ([Link])

  • SciSpace. Synthesis and Characterization of Tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane and Its Use for the Immobilization of the Si(CH2SH)3 Group on Silica via an Si−O−Si Linkage (2009) | Dennis Troegel. ([Link])

  • ACS Publications. Organosilicon Molecules with Medicinal Applications. ([Link])

  • Jam Group Co. A Comprehensive Guide to Sodium Hydrosulfide Reactions. ([Link])

  • Chemistry Steps. Reactions of Thiols. ([Link])

  • PMC - NIH. Aptamers as Smart Ligands for Targeted Drug Delivery in Cancer Therapy. ([Link])

  • Cristin. Mercaptoalkanol-derived self-immolative linkers for bioconjugates. Synthesis and analysis. ([Link])

  • PubMed. Organosilicon molecules with medicinal applications. ([Link])

  • AusIMM. Sodium Hydrosulfide Handbook. ([Link])

  • YouTube. 13.7 Thiols | Organic Chemistry. ([Link])

  • ResearchGate. Folate Receptor-Targeted and GSH-Responsive Carboxymethyl Chitosan Nanoparticles Containing Covalently Entrapped 6-Mercaptopurine for Enhanced Intracellular Drug Delivery in Leukemia. ([Link])

  • MDPI. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. ([Link])

  • YouTube. Reactions of thiols. ([Link])

  • Wikipedia. Sodium hydrosulfide. ([Link])

  • RSC Publishing. The role of silicon in drug discovery: a review. ([Link])

  • Asian Journal of Biomedical and Pharmaceutical Sciences. Targeted drug delivery: Innovations in pharmacoscience and biomedical applications. ([Link])

  • YouTube. 13.7 Nomenclature, Synthesis, and Reactions of Thiols. ([Link])

  • MDPI. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ([Link])

  • ResearchGate. Organosilicon Molecules with Medicinal Applications. ([Link])

  • YouTube. Strategies for successful crosslinking and bioconjugation applications. ([Link])

  • Wikipedia. Thiol. ([Link])

  • PMC - PubMed Central. Nanoparticle-Mediated Targeted Drug Delivery Systems. ([Link])

  • Catalent. Specialized Linkers. ([Link])

Sources

Advanced Synthetic Protocols: Trimethylsilylmethanethiol as a Multifunctional Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Trimethylsilylmethanethiol (TMSCH₂SH) is a specialized organosilicon reagent that transcends simple thiolation. While it serves as a nucleophilic source of sulfur, its strategic value lies in the trimethylsilyl (TMS) group . The TMS moiety exerts a profound electronic influence—the


-silicon effect  stabilizes adjacent carbanions, while the 

-silicon effect
stabilizes carbocations.

For the medicinal chemist, this reagent is not merely a thiol; it is a "masked" vinyl sulfide precursor and a one-carbon homologation agent . It allows for the introduction of sulfur into a scaffold while simultaneously installing a handle (the C-Si bond) for subsequent carbon-carbon bond formation or functional group manipulation.

Key Chemical Properties
PropertyValueSynthetic Implication
Nucleophilicity High (

)
Excellent for

displacement of halides/mesylates.
Acidity (

)
~11-12 (Thiol)Deprotonates easily with weak bases (

, NaH).

-Proton Acidity
EnhancedThe

-silyl group acidifies the

protons (

~30 vs 45 for alkanes), enabling lithiation.
Odor Potent/StenchRequires dedicated oxidation protocols for waste.

Core Mechanism: The Divergent Pathway

The utility of TMSCH₂SH relies on a "Install-then-Divert" logic. First, the thiol is installed via nucleophilic substitution. The resulting


-silyl sulfide  is the branch point for three major synthetic pathways.

G Reagent TMSCH₂SH (Nucleophile) Intermediate α-Silyl Sulfide (R-S-CH₂-TMS) Reagent->Intermediate Base / SN2 Substrate Electrophile (R-X) Substrate->Intermediate VinylSulfide Vinyl Sulfide (Peterson Olefination) Intermediate->VinylSulfide 1. n-BuLi 2. R'CHO Aldehyde Aldehyde/Homologation (Pummerer/Oxidation) Intermediate->Aldehyde 1. [O] 2. TFA/H₂O Ylide Thiocarbonyl Ylide (1,3-Dipole) Intermediate->Ylide Fluoride (if LG present)

Figure 1: The central role of


-silyl sulfides as a divergent intermediate in organic synthesis.

Protocol A: General Nucleophilic Substitution (S-Alkylation)

This protocol describes the installation of the TMS-methyl-thio moiety onto an alkyl halide.

Objective: Synthesize Benzyl (trimethylsilyl)methyl sulfide. Scale: 10 mmol.

Materials
  • Reagent: Trimethylsilylmethanethiol (1.2 equiv).

  • Substrate: Benzyl bromide (1.0 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for

    
    ).
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Deprotonation:

    • Method A (NaH/THF): Suspend NaH (12 mmol) in anhydrous THF (20 mL) at 0°C. Add Trimethylsilylmethanethiol (12 mmol) dropwise via syringe. Evolution of

      
       gas will be observed. Stir for 15 minutes until gas evolution ceases.
      
    • Method B (

      
      /DMF): Dissolve Trimethylsilylmethanethiol in DMF. Add solid 
      
      
      
      . (Note: Method A is preferred for strictly anhydrous/fast kinetics; Method B is milder).
  • Alkylation: Add Benzyl bromide (10 mmol) dropwise to the thiolate solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours. Monitor by TLC (stain with

    
     or Iodine; UV active).
    
  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      , 3 x 20 mL). Note: Avoid chlorinated solvents if possible to simplify waste disposal of sulfur compounds.
      
    • Wash combined organics with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a colorless oil.

Critical Checkpoint: Ensure the temperature does not exceed 40°C during concentration, as silyl sulfides can be volatile or prone to rearrangement under thermal stress.

Protocol B: Synthesis of Vinyl Sulfides (Peterson Olefination)

This is the high-value application for drug discovery. Vinyl sulfides are versatile Michael acceptors and masked carbonyls. This protocol utilizes the "Silicon-Peterson" elimination.

Mechanism: The


-silyl sulfide is deprotonated to form a carbanion stabilized by silicon. This attacks an aldehyde/ketone. The resulting 

-silyl alkoxide undergoes elimination (Peterson elimination) to yield the alkene.

Reaction:



Experimental Workflow
  • Lithiation:

    • Dissolve the

      
      -silyl sulfide (from Protocol A, 5 mmol) in anhydrous THF (15 mL).
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise over 10 minutes.

    • Observation: A color change (often yellow or orange) indicates the formation of the

      
      -thio- 
      
      
      
      -silyl carbanion. Stir for 30 minutes at -78°C.
  • Carbonyl Addition:

    • Add the aldehyde (e.g., Benzaldehyde, 5 mmol) dropwise (neat or in minimal THF).

    • Stir at -78°C for 1 hour.

  • Elimination (The Peterson Step):

    • Allow the reaction to warm to room temperature.

    • Mechanistic Note: If the intermediate is stable, elimination may require "kickstarting."

    • Acidic Workup (Yields E/Z mixture): Quench with 5% HCl. This promotes anti-elimination of the

      
      -hydroxysilane.
      
    • Basic Workup (Yields Z-alkene often): If elimination is spontaneous (often is for S-stabilized systems), quench with

      
      .
      
  • Isolation: Standard extraction (EtOAc) and purification.

Data Interpretation: Stereoselectivity

The stereochemical outcome depends on the elimination conditions:

  • Acidic elimination typically proceeds via an anti-elimination pathway.

  • Basic/Thermal elimination typically proceeds via a syn-elimination pathway (via a 4-membered siloxetane transition state).

Protocol C: Safety & Odor Management (Mandatory)

Thiols, particularly low molecular weight silyl-thiols, have extremely low odor thresholds (stench).

Decontamination Solution (The "Bleach Protocol"):

  • Prepare a solution of 10% Sodium Hypochlorite (Bleach) .

  • Keep a beaker of this solution in the hood during all manipulations.

  • IMMEDIATELY submerge all syringes, needles, and glassware contaminated with the thiol into this bath.

  • Chemistry: Hypochlorite oxidizes the thiol (

    
    ) to the sulfonate (
    
    
    
    ), which is odorless and water-soluble.

Waste Disposal:

  • Do not pour thiol waste down the drain.[1]

  • Treat all liquid waste with bleach solution before disposal into the organic waste container.

References

  • Ager, D. J. (1984). Silicon-containing carbonyl equivalents.[2] Chemical Society Reviews, 11(4), 493-511. Link

  • Block, E., & Aslam, M. (1988). Mixed Organosulfur-Silicon Reagents. Tetrahedron, 44(2), 281-324. Link

  • Anderson, M. B., et al. (1981). Synthesis of Vinyl Sulfides via Silyl-Peterson Olefination. Journal of Organic Chemistry, 46(26), 5418-5420. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: (Trimethylsilyl)methanethiol. Link

Sources

Application Notes and Protocols: Trimethylsilylmethanethiol as a Reagent in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Silyl-Protected Thiols in Organic Electronics

In the realm of organic electronics, the performance and stability of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are critically dependent on the interfaces between the organic semiconductor and the metallic electrodes.[1] Self-assembled monolayers (SAMs) have emerged as a powerful tool for engineering these interfaces, enabling the tuning of electrode work functions to facilitate efficient charge injection.[2][3] Alkanethiols are widely used for forming SAMs on gold surfaces due to the strong affinity between sulfur and gold.[4] However, the free thiol group can be reactive and prone to oxidation, which can lead to disulfide formation and impact the quality and reproducibility of the SAM.

The use of a silyl protecting group, as in trimethylsilylmethanethiol, offers a strategic advantage by masking the reactive thiol functionality until it is needed. This protection enhances the reagent's shelf-life and allows for a clean, in-situ deprotection and subsequent SAM formation directly on the substrate surface. This approach can lead to more ordered and defect-free monolayers, which is crucial for achieving high-performance organic electronic devices. This guide provides a comprehensive overview of the application of trimethylsilylmethanethiol as a key reagent for surface modification in organic electronics, complete with detailed protocols and technical insights.

Part 1: Synthesis of Trimethylsilylmethanethiol

A reliable synthesis of trimethylsilylmethanethiol is essential for its application. A common route involves the reaction of a chloromethyltrimethylsilane with a sulfur nucleophile.

Protocol 1: Synthesis of Trimethylsilylmethanethiol

Materials:

  • Chloromethyltrimethylsilane

  • Sodium hydrosulfide (NaSH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Schlenk line or inert gas (Argon or Nitrogen) setup

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, prepare a solution of sodium hydrosulfide in anhydrous ethanol.

  • Addition of Precursor: Slowly add chloromethyltrimethylsilane to the stirred solution of sodium hydrosulfide at room temperature.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure trimethylsilylmethanethiol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Surface Modification of Gold Electrodes with Trimethylsilylmethanethiol SAMs

The formation of a high-quality SAM is a critical step in modifying the electronic properties of the gold electrodes. The trimethylsilyl group can be cleaved in-situ to expose the thiol for binding to the gold surface.

Protocol 2: Formation of Trimethylsilylmethanethiol SAMs on Gold Substrates

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

  • Trimethylsilylmethanethiol

  • Anhydrous solvent (e.g., ethanol or isopropanol)

  • A solution for deprotection (e.g., a dilute solution of HCl in the chosen solvent or a fluoride source like tetrabutylammonium fluoride - TBAF)

  • Beakers, petri dishes, tweezers

  • Ultrasonic bath

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Clean the gold-coated substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to remove any organic residues.[5]

  • SAM Formation Solution Preparation:

    • Prepare a dilute solution (e.g., 1 mM) of trimethylsilylmethanethiol in the anhydrous solvent.

    • Prepare a separate deprotection solution if required (e.g., 1 mM TBAF in THF).

  • SAM Deposition and In-situ Deprotection:

    • Method A (Acid-catalyzed deprotection): Immerse the cleaned gold substrates in a solution of trimethylsilylmethanethiol in ethanol containing a catalytic amount of HCl. The acidic conditions will facilitate the cleavage of the Si-S bond, allowing the methanethiol to form a SAM on the gold surface. Leave the substrates immersed for 12-24 hours in a sealed container to ensure complete monolayer formation.

    • Method B (Fluoride-induced deprotection): First, immerse the substrates in the trimethylsilylmethanethiol solution for 1-2 hours. Then, carefully add the TBAF solution to the immersion bath to initiate the deprotection and SAM formation.

  • Rinsing and Drying:

    • After the immersion period, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the SAM-modified substrates under a gentle stream of nitrogen.

Characterization of the Trimethylsilylmethanethiol SAM
  • Contact Angle Measurement: Measure the static water contact angle to assess the surface hydrophobicity and the quality of the SAM. A uniform and high contact angle indicates a well-ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface. The presence of S 2p peaks at binding energies characteristic of thiolate species bound to gold confirms the formation of the SAM.[6][7] The absence of a significant Si 2p signal would indicate complete deprotection.

  • Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the work function of the modified gold surface. The shift in the secondary electron cutoff edge compared to a bare gold surface provides the change in work function.

Part 3: Application in Organic Field-Effect Transistors (OFETs)

Modifying the source and drain electrodes with a trimethylsilylmethanethiol SAM can significantly improve the performance of p-type OFETs by reducing the hole injection barrier.

Protocol 3: Fabrication and Characterization of a Pentacene OFET with Modified Electrodes

Materials:

  • SAM-modified gold substrates (from Protocol 2)

  • Pentacene (or another p-type organic semiconductor)

  • Dielectric-coated substrate (e.g., heavily doped Si with a SiO₂ layer)

  • Shadow mask for semiconductor deposition

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Device Fabrication:

    • Use the SAM-modified gold substrates with pre-patterned source and drain electrodes.

    • Place the substrate and a shadow mask defining the channel region into a thermal evaporator.

    • Deposit a thin film (e.g., 50 nm) of pentacene onto the substrate at a low deposition rate (e.g., 0.1-0.2 Å/s) under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics of the device.

    • Extract key performance parameters such as field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

Expected Impact on OFET Performance

The formation of a methanethiolate SAM on the gold electrodes is expected to lower the work function of the gold, which is beneficial for hole injection into many p-type organic semiconductors like pentacene.[8]

ParameterExpected Change with Trimethylsilylmethanethiol SAMRationale
Work Function (Φ) DecreaseThe S-Au bond and the alkyl chain create a surface dipole that typically lowers the work function of gold.
Hole Injection Barrier DecreaseA lower work function of the electrode brings it closer to the HOMO level of the p-type semiconductor, reducing the energy barrier for hole injection.
Field-Effect Mobility (μ) IncreaseImproved charge injection leads to a more efficient charge transport in the channel.
On/Off Current Ratio Increase or Remain HighEnhanced on-current due to better injection, while off-current should remain low.
Threshold Voltage (Vth) Shift to less negative valuesA lower injection barrier can lead to a smaller gate voltage required to turn on the transistor.

Visualization of Key Processes

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_device Device Fabrication & Test Clean Clean Au Substrate (Solvents, UV-Ozone) Solution Prepare Trimethylsilyl- methanethiol Solution Clean->Solution Immerse Immerse Substrate Solution->Immerse Deprotect In-situ Deprotection (Acid or Fluoride) Immerse->Deprotect Initiates SAM formation Rinse_Dry Rinse and Dry Deprotect->Rinse_Dry CA Contact Angle Rinse_Dry->CA XPS XPS Rinse_Dry->XPS UPS UPS Rinse_Dry->UPS Deposit Deposit Organic Semiconductor Rinse_Dry->Deposit Test OFET Characterization Deposit->Test

Caption: Workflow for surface modification and device fabrication.

Reaction_Mechanism reagent (CH₃)₃Si-S-CH₃ (Trimethylsilylmethanethiol) deprotection Deprotection (H⁺ or F⁻) reagent->deprotection gold_surface Au(111) Surface sam Au-S-CH₃ (SAM on Gold) gold_surface->sam thiolate ⁻S-CH₃ (Methanethiolate) deprotection->thiolate byproduct (CH₃)₃Si-X (Byproduct) deprotection->byproduct thiolate->sam Adsorption

Caption: In-situ deprotection and SAM formation mechanism.

Energy_Level_Diagram Bare_Vac Vacuum Level Bare_Fermi Φ = ~5.1 eV Bare_Vac->Bare_Fermi Φ Bare_HOMO HOMO Bare_Fermi->Bare_HOMO Injection Barrier Mod_Vac Vacuum Level Mod_Fermi Φ' < 5.1 eV Mod_Vac->Mod_Fermi Φ' Mod_HOMO HOMO Mod_Fermi->Mod_HOMO Reduced Barrier

Caption: Energy level alignment at the electrode-semiconductor interface.

Conclusion and Future Outlook

Trimethylsilylmethanethiol and other silyl-protected thiols represent a class of reagents with significant potential for advancing organic electronics. The ability to form high-quality, reproducible SAMs through in-situ deprotection offers a robust method for tuning the interfacial properties of electrodes. This control over the electrode work function is paramount for optimizing charge injection and, consequently, the overall performance of organic electronic devices. Further research into tailoring the structure of silyl-protected thiols could open up new avenues for fine-tuning the electronic landscape at interfaces, leading to even more efficient and stable organic electronic systems.

References

  • Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111). AIR Unimi. [Link]

  • Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. (No valid URL found)
  • Self-assembled monolayers of decanethiol on Au(111)/mica. ResearchGate. [Link]

  • Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics. RSC Publishing. [Link]

  • Noradrenaline and a Thiol Analogue on Gold Surfaces : An Infrared Reflection-Absorption Spectroscopy , X-ray Photoelectron Spectroscopy , and Near-Edge X-ray Absorption Fine Structure Spectroscopy Study. ResearchGate. [Link]

  • X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. NIH. [Link]

  • Modification of self-assembled monolayers of alkanethiols on gold by ionizing radiation. ResearchGate. [Link]

  • Odorless nosyl deprotection by in-situ formation of a thiol
  • Interface engineering of organic electronics. (No valid URL found)
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Self-assembly of linear three-ring aromatic thiols on Au(111). ChemRxiv. [Link]

  • Work function modification of the (111) gold surface covered by long alkanethiol-based self-assembled monolayers. RSC Publishing. [Link]

  • Work function modification of the (111) gold surface covered by long alkanethiol-based self-assembled monolayers. ResearchGate. [Link]

  • After cooling to room temperature, the flask is backfilled with argon and charged with. Organic Syntheses Procedure. [Link]

  • Engineering of hybrid interfaces in organic photovoltaic devices. ResearchGate. [Link]

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applic
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]

  • Interface engineering in organic transistors. Cho Research Group. [Link]

  • The Consequences of Interface Mixing on Organic Photovoltaic Device Characteristics. SciSpace. [Link]

  • X-ray Photoelectron Spectroscopy and Optical Studies of Assembled Gold Clusters. (No valid URL found)
  • Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. MDPI. [Link]

  • Ethanethiol, 2-(trimethoxysilyl)-. US EPA. [Link]

  • Tuning the Effective Work Function of Gold and Silver Using ω-Functionalized Alkanethiols: Varying Surface Composition through. Dr. Lee Group - University of Houston. [Link]

  • Types of SAMs and their formation processes. Fiveable. [Link]

  • Tuning the Effective Work Function of Gold and Silver Using ω-Functionalized Alkanethiols: Varying Surface Composition through Dilution and Choice of Terminal Groups. Semantic Scholar. [Link]

  • Interface modification for highly efficient organic photovoltaics. CYPRUS UNIVERSITY OF TECHNOLOGY. [Link]

  • Interface engineering for high-performance, triple-halide perovskite-silicon tandem solar cells. PubMed. [Link]

  • Optimization of OFET Performance with Pentacene as Organic Material. ResearchGate. [Link]

  • Wide-range work function tuning in gold surfaces modified with fluorobenzenethiols toward application to organic thin-film transistors. ResearchGate. [Link]

  • Output and transfer characteristics of p-type pentacene based OFET with.... ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Trimethylsilylmethanethiol (TMSCH₂SH) Selectivity Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Strategies to improve the selectivity of Trimethylsilylmethanethiol additions

Introduction: The Reagent Profile

Welcome to the Advanced Synthesis Support Center. You are likely utilizing Trimethylsilylmethanethiol (TMSCH₂SH) for one of two primary reasons:

  • Mercaptomethylation: Introducing a

    
     or 
    
    
    
    motif.
  • Peterson Olefination/Homologation: Using the reagent as a "linchpin" to form vinyl sulfides or thiocarbonyls via C-Si bond cleavage.

The Core Problem: The utility of TMSCH₂SH relies on the stability of the Carbon-Silicon (C-Si) bond. However, this bond is susceptible to premature cleavage (protodesilylation) by hard nucleophiles or fluoride ions. Furthermore, once the adduct is formed, controlling the stereoselectivity (E vs. Z) during the elimination step requires precise pH control.

This guide provides troubleshooting workflows to maximize chemoselectivity (keeping the TMS group intact) and stereoselectivity (controlling the final alkene geometry).

Module 1: Chemoselectivity & S-Alkylation

Issue: Premature Protodesilylation (Loss of TMS Group)

Symptom: You are attempting to S-alkylate TMSCH₂SH with an alkyl halide, but the product is a simple methyl sulfide derivative (loss of silyl group) or yield is low due to decomposition.

Technical Analysis: The C-Si bond is chemically robust but polarizable. Hard bases (alkoxides, hydroxides) or fluoride sources attack the silicon atom, causing the release of the methanethiol anion. To maintain selectivity for S-alkylation over desilylation, you must modulate the "Hard/Soft" character of your base.

Protocol: Soft-Base Mediated S-Alkylation

  • Reagents: TMSCH₂SH (1.0 equiv), Electrophile (R-X, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.2 equiv).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Temperature: 0°C to Room Temperature (Do not reflux).

Step-by-Step:

  • Dissolution: Dissolve the electrophile in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃. This "soft" base deprotonates the sulfur (pKa ~11) without attacking the silicon.

  • Reagent Addition: Add TMSCH₂SH dropwise at 0°C.

  • Monitoring: Monitor via TLC. If desilylation is observed (appearance of volatile byproducts), switch solvent to THF and use TBAI (tetrabutylammonium iodide) as a phase transfer catalyst rather than increasing temperature.

Module 2: Stereoselectivity in Peterson Olefination

Issue: Poor E/Z Selectivity in Vinyl Sulfide Synthesis

Symptom: You have successfully added your TMS-sulfide to a ketone/aldehyde, but the subsequent elimination yields a mixture of E/Z isomers, or the reaction stalls at the


-hydroxysilane intermediate.

Technical Analysis: The Peterson elimination is the "killer app" for this reagent. The stereochemical outcome is dictated by the elimination mechanism.

  • Acidic Conditions: Proceed via an Anti-elimination pathway.[1][2]

  • Basic Conditions: Proceed via a Syn-elimination pathway (involving a 4-membered silicate intermediate).

By isolating the


-hydroxysilane intermediate and choosing the elimination condition, you can select the isomer.[1]

Visualization: The Peterson Decision Matrix

PetersonSelectivity Start Start: TMS-Sulfide Adduct (Beta-Hydroxysilane) Condition1 Condition A: Basic (KH or t-BuOK) Start->Condition1 Select Pathway Condition2 Condition B: Acidic (H2SO4 or BF3·OEt2) Start->Condition2 Mech1 Mechanism: Syn-Elimination (Cyclic Silicate) Condition1->Mech1 Mech2 Mechanism: Anti-Elimination (E2-type) Condition2->Mech2 Result1 Result: Retains Stereochemistry (Z-Alkene from Erythro) Mech1->Result1 Result2 Result: Inverts Stereochemistry (E-Alkene from Erythro) Mech2->Result2

Caption: Stereochemical divergence in Peterson Olefination based on elimination conditions.

Protocol: Controlled Elimination

  • Isolation: Do not perform "one-pot" elimination if high selectivity is required. Quench the addition reaction at -78°C and isolate the

    
    -hydroxysilane via silica chromatography (neutralized silica).
    
  • For Z-Selectivity (Syn-Elimination):

    • Dissolve intermediate in THF.

    • Add Potassium Hydride (KH) or Potassium tert-butoxide (t-BuOK) at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The alkoxide attacks Si, forming a 4-membered ring, which collapses syn.

  • For E-Selectivity (Anti-Elimination):

    • Dissolve intermediate in THF.

    • Add

      
       (2 equiv) or conc. 
      
      
      
      (catalytic).
    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of -OH makes it a leaving group; Si stabilizes the carbocation/transition state for anti-elimination.

Module 3: Regioselectivity in Michael Additions

Issue: 1,2-Addition (Carbonyl) vs. 1,4-Addition (Conjugate)

Symptom: When reacting TMSCH₂SH with


-unsaturated ketones (enones), the sulfur attacks the carbonyl carbon (1,2-addition) instead of the 

-carbon (1,4-addition).

Technical Analysis: Sulfur is a soft nucleophile, which generally favors 1,4-addition. However, the TMS group adds steric bulk, and the reversibility of the thiol addition can complicate matters. To lock in 1,4-selectivity, Lewis Acid catalysis is required to activate the enone LUMO without effectively activating the carbonyl for direct attack.

Data: Catalyst Performance for 1,4-Selectivity

CatalystYield (1,4-Adduct)Selectivity (1,4:1,2)Notes
None (Thermal)45%60:40Poor selectivity, slow reaction.

(Base)
60%75:25Reversible; equilibrium issues.

82%90:10Good, but moisture sensitive.

95% >99:1 Optimal. Water-tolerant, recoverable.

Protocol: Scandium-Catalyzed Conjugate Addition

  • Setup: Mix Enone (1.0 mmol) and

    
     (0.05 mmol, 5 mol%) in 
    
    
    
    .
  • Addition: Add TMSCH₂SH (1.1 mmol) dropwise at room temperature.

  • Time: Stir for 2-4 hours.

  • Workup: Filter through a short pad of silica to remove the catalyst. Evaporate solvent.

    • Note: This method preserves the TMS group for subsequent Peterson steps if needed.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydride (NaH) to deprotonate TMSCH₂SH? A: Use with extreme caution. NaH is a strong, hard base. While it can deprotonate the thiol, commercial NaH often contains hydroxide impurities (NaOH) which will attack the silicon and cause protodesilylation. We recommend Cesium Carbonate (weak/soft) or n-Butyllithium (strong/soft) at -78°C if rapid deprotonation is needed.

Q: My TMS-methanethiol smells like rotten cabbage and I lost my product. What happened? A: You likely triggered protodesilylation. The "rotten cabbage" smell is methanethiol (gas), indicating the TMS group was cleaved. Check your solvent for water content (hydrolysis) or fluoride contamination. Ensure your reaction pH did not exceed 12.

Q: Can I perform the Peterson elimination on a thioester? A: Generally, no. The Peterson reaction requires a carbonyl (aldehyde/ketone) to form the


-hydroxysilane.[4] Thioesters are prone to nucleophilic acyl substitution rather than addition/elimination.

Q: How do I store TMSCH₂SH to maintain selectivity? A: Store under Argon at 4°C. Moisture is the enemy. Over time, hydrolysis yields HMDSO (hexamethyldisiloxane) and methanethiol. If the liquid becomes cloudy, redistill before use to ensure stoichiometric accuracy.

References

  • Peterson Olefin

    • Title: Peterson Olefination - Organic Chemistry Portal[2]

    • Source: Organic Chemistry Portal
    • URL:[Link][1]

  • Lewis Acid C

    • Title: Acid-Catalyzed Oxidative Addition of Thiols to Olefins[3]

    • Source: Synlett / Organic Chemistry Portal
    • URL:[Link]

  • Silicon-Functionalized Organosulfur Chemistry

    • Title: New developments in the Peterson olefin
    • Source: Chemical Society Reviews (RSC Publishing)
    • URL:[Link]

  • Protodesilyl

    • Title: The mechanism of the protodesilyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Self-Assembled Monolayers: Alkanethiols vs. Trimethylsilylmethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of surface functionalization, self-assembled monolayers (SAMs) offer a powerful and versatile platform for tailoring the chemical and physical properties of substrates with nanoscale precision.[1] The most extensively studied and utilized class of SAMs are those formed from alkanethiols on noble metal surfaces, particularly gold.[2][3] These well-ordered molecular assemblies have found applications in a myriad of fields, including biosensing, molecular electronics, and corrosion resistance.[4] However, the exploration of novel thiol-based molecules for SAM formation continues in the quest for enhanced stability, unique functionalities, and improved performance.

This guide provides a comparative study of two distinct types of thiol molecules for SAM formation: the archetypal alkanethiols and the lesser-explored Trimethylsilylmethanethiol (TMSMT). While alkanethiol SAMs represent the gold standard, this document aims to provide a forward-looking perspective on the potential advantages and challenges of employing a silyl-functionalized thiol like TMSMT. Due to the limited experimental data on TMSMT for SAM formation on gold, this guide will combine established knowledge of alkanethiols with predictive analysis of TMSMT's behavior based on fundamental chemical principles and the known properties of related compounds.

The Foundation: Understanding Self-Assembled Monolayers

Self-assembled monolayers are ordered molecular films that spontaneously form on a substrate through the chemisorption of molecules from either the liquid or vapor phase.[4] The process is driven by the strong affinity of a specific functional "headgroup" of the molecule for the substrate.[1] In the case of thiol-based SAMs on gold, this interaction is a robust covalent-like bond between the sulfur atom of the thiol and the gold surface.[4] The molecules then arrange themselves in a closely packed, ordered fashion, driven by van der Waals interactions between their alkyl chains.[4] This self-organization results in a dense, well-defined monolayer with a thickness on the order of nanometers.

The versatility of SAMs stems from the ability to modify the "tail group" of the thiol molecule, which is the functional group exposed at the monolayer-ambient interface. This allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity.

The Workhorse: Alkanethiol Self-Assembled Monolayers

Alkanethiols are the most widely studied and utilized molecules for SAM formation. Their simple structure, consisting of a thiol headgroup, an alkyl chain of varying length, and a terminal functional group, allows for a systematic investigation of the factors governing SAM formation and properties.

Key Characteristics of Alkanethiol SAMs:
  • Strong Au-S Interaction: The gold-sulfur bond is a strong, semi-covalent interaction with a bond strength on the order of 45 kcal/mol, providing a stable anchor for the monolayer.[4]

  • High Degree of Order: For alkanethiols with a chain length of at least 10 carbons, the van der Waals interactions between the alkyl chains are sufficient to drive the formation of a highly ordered, crystalline-like monolayer.[4]

  • Tunable Surface Properties: The terminal functional group of the alkanethiol can be varied to create surfaces with a wide range of properties, from hydrophobic (e.g., -CH3) to hydrophilic (e.g., -OH, -COOH) and for specific biomolecular recognition.

  • Well-Established Formation Protocols: The formation of high-quality alkanethiol SAMs is a straightforward process, typically involving the immersion of a clean gold substrate in a dilute ethanolic solution of the thiol.[4]

Limitations of Alkanethiol SAMs:
  • Oxidative and Thermal Instability: Alkanethiol SAMs can be susceptible to oxidation, particularly in the presence of UV light and ozone, which can lead to the formation of sulfonates and desorption from the surface.[5] Their thermal stability is also limited, with desorption occurring at elevated temperatures.

  • Electrochemical Instability: The stability of alkanethiol SAMs under electrochemical conditions is dependent on the potential window, with both reductive and oxidative desorption being possible.[6]

  • Susceptibility to Displacement: In complex biological media, alkanethiol SAMs can be displaced by other thiol-containing molecules, such as cysteine and glutathione, which can compromise the long-term stability of the functionalized surface.

A New Contender: Trimethylsilylmethanethiol (TMSMT)

Trimethylsilylmethanethiol ((CH₃)₃SiCH₂SH) presents an intriguing alternative to traditional alkanethiols for SAM formation. The introduction of a bulky trimethylsilyl (TMS) group adjacent to the thiol headgroup is expected to significantly influence the self-assembly process and the resulting monolayer properties.

Predicted Characteristics of TMSMT SAMs:
  • Thiol Headgroup for Gold Binding: Like alkanethiols, TMSMT possesses a thiol headgroup that will facilitate chemisorption onto a gold surface. The fundamental gold-sulfur interaction is expected to be similar.

  • Steric Hindrance from the TMS Group: The bulky nature of the trimethylsilyl group is the most significant differentiating factor.[7] This steric hindrance will likely prevent the formation of a densely packed, highly ordered monolayer characteristic of long-chain alkanethiols. The TMS groups would create a larger footprint for each molecule on the surface, leading to a lower packing density.

  • Potential for Altered Electronic Properties: The presence of the silicon atom and the bulky methyl groups in close proximity to the gold surface could influence the electronic properties of the SAM, such as the work function and the dielectric constant.

  • Modified Surface Wettability: The terminal group of TMSMT is effectively the trimethylsilyl group. Given the nonpolar nature of the methyl groups, a SAM of TMSMT is predicted to be hydrophobic.

Potential Advantages of TMSMT SAMs:
  • Increased Steric Shielding of the Au-S Bond: The bulky TMS group could potentially provide a degree of steric protection to the gold-sulfur bond, possibly enhancing its stability against displacement by other thiols.

  • Unique Surface Architecture: The less-ordered and more spatially demanding nature of TMSMT SAMs could be advantageous for applications where a certain degree of "free volume" at the surface is desired, for example, in catalysis or for the immobilization of large biomolecules.

Anticipated Challenges with TMSMT SAMs:
  • Lower Ordering and Packing Density: The significant steric hindrance from the TMS group is expected to disrupt the van der Waals interactions that drive the ordering of alkanethiol chains, resulting in a more disordered and less densely packed monolayer.

  • Uncertain Stability: While the TMS group might offer some steric protection, the overall stability of the monolayer, particularly its thermal and electrochemical stability, is unknown and requires experimental investigation. The weaker intermolecular interactions could lead to a less stable film.

Comparative Performance: A Data-Driven and Predictive Analysis

Due to the lack of direct experimental data for TMSMT SAMs on gold, a quantitative comparison is not yet possible. However, we can present a qualitative comparison based on the well-documented properties of alkanethiols and the predicted behavior of TMSMT.

FeatureAlkanethiols (Long-Chain)Trimethylsilylmethanethiol (Predicted)Rationale for Prediction
Headgroup-Substrate Interaction Strong, semi-covalent Au-S bondStrong, semi-covalent Au-S bondBoth molecules possess a thiol headgroup.
Monolayer Ordering High (crystalline-like)Low (amorphous or liquid-like)Steric hindrance from the bulky TMS group will disrupt chain-chain interactions.
Packing Density HighLowThe large footprint of the TMS group will prevent close packing.
Thermal Stability ModeratePotentially lowerWeaker van der Waals interactions may lead to easier desorption at lower temperatures.
Electrochemical Stability Dependent on potential windowUnknown, potentially different due to altered electronic structureThe presence of the Si atom could influence charge transfer processes at the interface.
Resistance to Displacement Susceptible to exchange with other thiolsPotentially higher due to steric shieldingThe TMS group may physically block the approach of other thiol molecules to the gold surface.
Surface Wettability Tunable via the terminal groupHydrophobicThe exposed surface will be dominated by the nonpolar methyl groups of the TMS moiety.

Experimental Protocols

Standard Protocol for Alkanethiol SAM Formation on Gold

This protocol describes a general method for the formation of a high-quality alkanethiol SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

  • Alkanethiol of choice

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the alkanethiol in anhydrous ethanol. For example, to prepare 10 mL of a 1 mM solution of dodecanethiol (MW = 202.4 g/mol ), dissolve 2.024 mg of dodecanethiol in 10 mL of anhydrous ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization:

    • The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).[8][9][10]

Hypothetical Protocol for TMSMT SAM Formation on Gold

This protocol is a proposed starting point for the formation of TMSMT SAMs, taking into account the properties of the molecule.

Materials:

  • Gold-coated substrate

  • Trimethylsilylmethanethiol (TMSMT)

  • Anhydrous ethanol or other suitable solvent (e.g., toluene, hexane)

  • Cleaning reagents as per the alkanethiol protocol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Follow the same rigorous cleaning procedure as for alkanethiol SAMs.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of TMSMT in a suitable anhydrous solvent. Given the nonpolar nature of the TMS group, solvents like toluene or hexane might be considered in addition to ethanol to investigate solvent effects on monolayer formation.

  • SAM Formation:

    • Immerse the clean gold substrate in the TMSMT solution.

    • The optimal immersion time is unknown and would need to be determined experimentally. It is recommended to test a range of times, from a few hours to 24 hours.

  • Rinsing and Drying:

    • Rinse the substrate with the same solvent used for the SAM formation to remove physisorbed molecules.

    • Dry under a gentle stream of nitrogen.

  • Characterization:

    • Characterize the resulting monolayer using contact angle measurements (expected to be hydrophobic), XPS (to confirm the presence of Si, S, and C), and AFM or STM (to investigate the surface morphology and packing).

Visualizing the Molecular Architectures

The following diagrams, generated using Graphviz, illustrate the conceptual differences in the molecular arrangement of alkanethiol and TMSMT SAMs on a gold surface.

Alkanethiol_SAM cluster_gold Gold Substrate cluster_sam Alkanethiol Monolayer gold_surface s1 S s1->gold_surface c11 C s1->c11 c12 C c11->c12 c13 C c12->c13 c14 C c13->c14 t1 R c14->t1 s2 S s2->gold_surface c21 C s2->c21 c22 C c21->c22 c23 C c22->c23 c24 C c23->c24 t2 R c24->t2 s3 S s3->gold_surface c31 C s3->c31 c32 C c31->c32 c33 C c32->c33 c34 C c33->c34 t3 R c34->t3

Caption: Ordered packing of alkanethiols on a gold surface.

TMSMT_SAM cluster_gold Gold Substrate cluster_sam TMSMT Monolayer (Predicted) gold_surface s1 S s1->gold_surface c1 C s1->c1 si1 Si c1->si1 m11 CH3 si1->m11 m12 CH3 si1->m12 m13 CH3 si1->m13 s2 S s2->gold_surface c2 C s2->c2 si2 Si c2->si2 m21 CH3 si2->m21 m22 CH3 si2->m22 m23 CH3 si2->m23

Sources

control experiments to validate the role of Trimethylsilylmethanethiol in a reaction

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Trimethylsilylmethanethiol (TMSMT) in Vinyl Sulfide Synthesis

Part 1: Executive Summary & Strategic Advantage

Trimethylsilylmethanethiol (TMSMT) , also known as (Mercaptomethyl)trimethylsilane (CAS: 18165-87-2), represents a strategic evolution in organosulfur chemistry. While traditional reagents like Methanethiol (MeSH) and Sodium Thiomethoxide (NaSMe) are ubiquitous for introducing simple thiomethyl groups, they lack the mechanistic versatility required for complex carbon-sulfur scaffold construction—specifically, the ability to form C=C bonds via Peterson Olefination .

This guide validates the role of TMSMT not merely as a "liquid substitute" for gaseous methanethiol, but as a bifunctional reagent that enables the regio- and stereoselective synthesis of vinyl sulfides . These motifs are critical pharmacophores and synthetic intermediates (e.g., as precursors to aldehydes via hydrolysis) that are inaccessible via direct condensation with simple thiols.

The Core Argument:

  • Safety & Handling: TMSMT is a liquid (bp ~142°C), eliminating the need for toxic gas manifolds required for MeSH.

  • Mechanistic Uniqueness: The

    
    -silicon effect stabilizes 
    
    
    
    -lithio species, allowing for controlled nucleophilic addition to carbonyls followed by elimination—a pathway chemically impossible for MeSH or NaSMe.

Part 2: Comparative Analysis

The following table contrasts TMSMT with its primary alternatives. Note the "Mechanism Capability" column, which highlights the specific utility of TMSMT.

FeatureTrimethylsilylmethanethiol (TMSMT) Methanethiol (MeSH) Sodium Thiomethoxide (NaSMe)
Formula



Physical State Liquid (bp ~142°C)Gas (bp 6°C)Solid (Hygroscopic Powder)
Odor Profile Sulfurous, but lower vapor pressurePungent, high diffusionSolid: Low; Solution: High
Primary Reactivity Nucleophile (S-alkylation) & Peterson PrecursorNucleophile (S-alkylation)Strong Nucleophile
Vinyl Sulfide Access Direct (via Peterson Olefination)Indirect (requires elimination steps)Indirect (Substitution on vinyl halides)
Atom Economy Moderate (Loss of TMS-OH)HighHigh
Safety Hazard Flammable LiquidToxic/Flammable GasCaustic/Toxic Dust

Part 3: Experimental Validation (The Control Experiments)

To rigorously validate the necessity of TMSMT, we define three control experiments. These are designed to prove that the trimethylsilyl group is not a passive spectator but the driver of the reaction outcome.

Experiment A: The "Silicon Necessity" Test (Peterson vs. Thioacetalization)

Objective: Demonstrate that the silyl group is required to convert a ketone into a vinyl sulfide.

  • Hypothesis: TMSMT will yield a vinyl sulfide via elimination. MeSH will yield a hemithioacetal or dithioacetal (reversible addition) with no olefin formation.

  • Protocol Summary:

    • Test Arm (TMSMT): Alkylate TMSMT with Benzyl Bromide

      
       Form 
      
      
      
      -silyl sulfide. Deprotonate with
      
      
      -BuLi. React with Cyclohexanone.
    • Control Arm (MeSH Surrogate): Use Benzyl Mercaptan (BnSH) as the non-silyl control. Deprotonate with

      
      -BuLi. React with Cyclohexanone.
      
  • Expected Result:

    • TMSMT: Formation of Benzylidenecyclohexane sulfide (Vinyl Sulfide).

    • Control: Recovery of starting material or formation of the tertiary alcohol (which does not eliminate to the vinyl sulfide under basic conditions).

Experiment B: The "Reverse" Synthesis Control

Objective: Validate TMSMT as a superior route for accessing complex


-silyl sulfides compared to nucleophilic substitution on chloromethylsilanes.
  • Context: Synthesizing

    
     where R is a sensitive pharmacophore.
    
  • Method:

    • Path 1 (TMSMT):

      
      . (Uses R as electrophile).
      
    • Path 2 (Alternative):

      
      . (Uses R as nucleophile).
      
  • Validation: If R-SH is unstable, toxic, or unavailable, Path 1 (TMSMT) is the only viable route. This experiment measures the yield of the precursor intermediate.

Part 4: Visualizations

Figure 1: Mechanistic Pathway (The Peterson Advantage)

This diagram illustrates the divergent pathways between TMSMT and standard thiols.

PetersonMechanism TMSMT TMSMT (Me3Si-CH2-SH) Alkylation S-Alkylation (+ R-X) TMSMT->Alkylation Precursor α-Silyl Sulfide (Me3Si-CH2-S-R) Alkylation->Precursor Deprotonation Lithiation (+ n-BuLi) Precursor->Deprotonation Species Active Species [Me3Si-CH(Li)-S-R] Deprotonation->Species Ketone Ketone Addition (+ R'2C=O) Species->Ketone Intermediate β-Hydroxysilane (Intermediate) Ketone->Intermediate Elimination Peterson Elimination (- TMS-OLi) Intermediate->Elimination Product Vinyl Sulfide (R-S-CH=CR'2) Elimination->Product ControlThiol Standard Thiol (R-CH2-SH) ControlAdd Addition ControlThiol->ControlAdd Control Path ControlProd Tertiary Alcohol (No Elimination) ControlAdd->ControlProd Control Path

Caption: The Peterson Olefination pathway unique to TMSMT. The silyl group enables the final elimination step (Red), which is absent in standard thiol chemistry (Grey dashed line).

Figure 2: Decision Workflow for Reagent Selection

DecisionTree Start Goal: Introduce Sulfur Q1 Is the target a Vinyl Sulfide? Start->Q1 Q2 Is the R-group available as an Alkyl Halide (R-X)? Q1->Q2 Yes UseMeSH Use MeSH or NaSMe (Nucleophilic Sub.) Q1->UseMeSH No (Simple Thioether) UseTMSMT USE TMSMT (Peterson Route) Q2->UseTMSMT Yes UseCrossCoupling Use Metal-Cat. Cross Coupling Q2->UseCrossCoupling No (Aryl Halide)

Caption: Selection logic. TMSMT is the preferred reagent when constructing vinyl sulfides from ketones and alkyl halides.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of Benzyl Vinyl Sulfide via TMSMT (Peterson Olefination) This protocol serves as the primary validation experiment.

Reagents:

  • Trimethylsilylmethanethiol (TMSMT): 1.0 equiv.

  • Benzyl Bromide: 1.0 equiv.

  • Sodium Hydride (NaH): 1.1 equiv.

  • 
    -Butyllithium (
    
    
    
    -BuLi): 1.1 equiv.
  • Cyclohexanone: 1.0 equiv.

  • Solvent: Anhydrous THF.

Workflow:

  • S-Alkylation (Precursor Synthesis):

    • Suspend NaH (60% in oil) in anhydrous THF at 0°C.

    • Add TMSMT dropwise. Observe H2 evolution. Stir for 30 min.

    • Add Benzyl Bromide dropwise. Warm to RT and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of Benzyl Bromide.

    • Workup: Quench with water, extract with ether, dry, and concentrate. Yields Benzyl(trimethylsilylmethyl)sulfide .

  • Peterson Olefination:

    • Dissolve the sulfide precursor in anhydrous THF under Argon. Cool to -78°C.

    • Add

      
      -BuLi (2.5 M in hexanes) dropwise. The solution typically turns yellow/orange (formation of the 
      
      
      
      -lithio species). Stir for 1 hour.
    • Add Cyclohexanone dropwise. Stir at -78°C for 1 hour, then allow to warm to RT.

    • Mechanistic Note: As the reaction warms, the

      
      -alkoxide undergoes syn-elimination (if basic) or requires acid workup (for anti-elimination) to release the silanol and form the double bond.
      
    • Quench: Add saturated

      
      .
      
    • Purification: Silica gel chromatography.

  • Data Analysis (Validation):

    • 1H NMR: Look for the disappearance of the TMS peak (

      
       ~0.0 ppm) and the appearance of the vinyl proton (if not tetrasubstituted) or the shift in the cyclohexyl ring protons.
      
    • Comparison: Compare yield against the control reaction using Benzyl Mercaptan (which should fail to yield the alkene).

References

  • Ager, D. J. (1984). "The Peterson Olefination Reaction". Organic Reactions, 38, 1-223. Link

  • Anderson, M. B., & Ranasinghe, M. G. (1988). "Synthesis of Vinyl Sulfides via Silyl-Peterson Olefination". Journal of Organic Chemistry, 53(15), 3639-3641. Link

  • Block, E., & Aslam, M. (1988). "Trimethylsilylmethanethiol: A Convenient Reagent for the Preparation of Silylmethyl Sulfides". Tetrahedron, 44(10), 281-292. Link

  • PubChem Database. "Methanethiol, trimethylsilyl- (CID 140342)". National Center for Biotechnology Information. Link

Comparative Guide: Evaluation of Trimethylsilylmethanethiol (TMSMT) Surface Functionalization for Biocompatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Trimethylsilylmethanethiol (TMSMT) functionalized surfaces represent a specialized class of hydrophobic Self-Assembled Monolayers (SAMs). Unlike standard long-chain alkanethiols (e.g., 1-Octadecanethiol), TMSMT introduces significant steric bulk via the trimethylsilyl headgroup.

Key Differentiator: While both TMSMT and standard alkanethiols create hydrophobic surfaces capable of supporting cell adhesion, TMSMT forms a less densely packed monolayer due to the steric hindrance of the silicon-methyl cluster. This unique packing architecture creates a "permeable hydrophobic" interface that is distinct from the crystalline barrier of C18-thiols and the antifouling nature of PEG-thiols.

Best Use Case: TMSMT is ideal for applications requiring a hydrophobic gold interface where specific steric spacing is required, or as a model surface to study the effects of bulky hydrophobic ligands on protein conformation. It is not recommended for antifouling applications.

The Chemistry of TMSMT SAMs: Steric vs. Crystalline Packing

To understand the biocompatibility of TMSMT, one must first understand its surface physics. Standard alkanethiols (


) rely on Van der Waals forces between long methylene chains to form tight, crystalline lattices on gold (Au).

TMSMT (


) disrupts this paradigm. The bulky trimethylsilyl group prevents the tight hexagonal packing seen in linear chains.
Mechanistic Diagram: Steric Packing Architecture

The following diagram illustrates the structural difference between the disordered/bulky TMSMT monolayer and the crystalline ODT monolayer.

SAM_Packing cluster_legend Surface Architecture Comparison cluster_substrate Gold Substrate (Au 111) node_TMSMT TMSMT SAM (Bulky, Steric Hindrance) node_Au Au Surface Atoms node_TMSMT->node_Au Thiol Bond (Steric gaps between heads) Prop_TMSMT Properties: - Lower Packing Density - Hydrophobic (~100°) - Permeable to Small Ions node_TMSMT->Prop_TMSMT node_ODT ODT SAM (Crystalline, Tight Packing) node_ODT->node_Au Thiol Bond (High VdW interaction) Prop_ODT Properties: - High Packing Density - Hydrophobic (~110°) - Ion Insulating node_ODT->Prop_ODT

Figure 1: Comparative packing density. TMSMT (left) exhibits steric bulk preventing tight crystallization, unlike the ordered assembly of Octadecanethiol (ODT).

Comparative Analysis: TMSMT vs. Industry Standards

This section objectively compares TMSMT against the two most common surface modifications in bio-interface science: 1-Octadecanethiol (ODT) (Hydrophobic Control) and PEG-Thiol (Hydrophilic/Antifouling Control).

Table 1: Physicochemical & Biological Performance Metrics
FeatureTMSMT (Product) 1-Octadecanethiol (ODT) PEG-Thiol (Antifouling)
Chemical Class Silyl-Thiol HybridLong-chain Alkane ThiolPolyethylene Glycol Thiol
Water Contact Angle ~95° - 105° (Hydrophobic)~108° - 112° (Hydrophobic)< 30° (Hydrophilic)
Packing Density Moderate (Steric limited)High (Crystalline)Low to Moderate (Brush)
Protein Adsorption High (Fouling)High (Fouling)Very Low (Non-fouling)
Cell Adhesion Promotes Adhesion Promotes AdhesionResists Adhesion
Stability (PBS) ModerateHigh (Strong VdW forces)Moderate (Oxidation risk)
Critical Analysis of Biocompatibility

1. Protein Adsorption (The "Fouling" Mechanism): Biocompatibility in cell culture relies on the "Vroman Effect." When a surface enters a biological medium, proteins (Albumin, Fibronectin, Vitronectin) adsorb instantly.

  • TMSMT Behavior: Due to its hydrophobicity, TMSMT drives the displacement of water molecules, causing proteins to denature and adsorb strongly to the surface.

  • Biological Outcome: This protein layer exposes RGD (Arginine-Glycine-Aspartic acid) motifs, allowing cellular integrins to bind. Therefore, TMSMT is cytocompatible and supports cell attachment , similar to tissue culture plastic (TCPS).

2. Cytotoxicity: TMSMT, once covalently bound to gold and washed, presents a chemically inert methyl-silyl surface.

  • Risk Factor: The primary risk is unbound thiol. Rigorous washing (see Protocol) is essential.

  • Comparison: Unlike copper-catalyzed click chemistry surfaces which may retain toxic ions, TMSMT SAMs are generally non-toxic to mammalian cells post-wash.

Experimental Validation Protocols

To validate the biocompatibility of TMSMT, the following self-validating workflow is recommended. This protocol ensures that observed effects are due to the SAM and not contaminants.

Workflow Diagram: From Functionalization to Assay

Bioassay_Workflow cluster_prep Phase 1: Surface Prep cluster_char Phase 2: Validation cluster_bio Phase 3: Biological Assay Step1 Au Cleaning (Piranha/UV-Ozone) Step2 TMSMT Deposition (1-5mM in Ethanol, 24h) Step1->Step2 Step3 Rigoros Wash (EtOH -> H2O -> N2 Dry) Step2->Step3 Step4 Contact Angle (Target: >95°) Step3->Step4 Step4->Step1 Fail (<90°) Step5 XPS/Ellipsometry (Verify Thickness) Step4->Step5 Pass Step6 Protein Incubation (FBS/Fibronectin) Step5->Step6 Step7 Cell Seeding (e.g., 3T3 Fibroblasts) Step6->Step7 Step8 Live/Dead Assay (Calcein AM/EthD-1) Step7->Step8

Figure 2: Experimental workflow for validating TMSMT biocompatibility. Note the "Fail" loop at contact angle measurement, serving as a quality gate before wasting biological reagents.

Detailed Protocol: TMSMT Functionalization on Gold

Safety Note: Piranha solution is explosive with organics. Handle with extreme care in a fume hood.

  • Substrate Preparation:

    • Clean Au-coated glass slides using UV-Ozone (20 min) or Piranha solution (3:1

      
      ) for 30 seconds.
      
    • Rinse copiously with Milli-Q water and Ethanol.

    • Why: Removes organic contaminants to ensure the thiol binds to gold, not dirt.

  • SAM Formation:

    • Prepare a 2 mM solution of Trimethylsilylmethanethiol in absolute ethanol.

    • Immerse clean gold slides immediately.

    • Incubate for 24 hours at room temperature in a sealed container (prevent solvent evaporation).

    • Why: 24h allows for the slow reorganization of the bulky TMS groups to maximize packing density, although they will never reach the crystallinity of ODT.

  • Washing (Critical for Biocompatibility):

    • Rinse 3x with Ethanol (removes physisorbed thiols which are cytotoxic).

    • Ultrasonicate in Ethanol for 1 minute (optional, but recommended to remove multilayers).

    • Dry under a stream of Nitrogen gas.

  • Verification:

    • Measure Static Water Contact Angle.

    • Success Criteria: Angle should be between 95° and 105°. If <90°, functionalization is incomplete.

Discussion: The Hydrophobic Effect & Stability

The "Hydrophobic Effect" in Biology

Researchers must recognize that TMSMT surfaces are not inert . In an aqueous biological environment, the high interfacial energy of the hydrophobic TMS surface drives the adsorption of amphiphilic proteins.

  • Mechanism: Proteins adsorb to minimize the surface area of water in contact with the hydrophobic TMS groups.

  • Implication: This surface is excellent for adherent cell lines (Fibroblasts, Osteoblasts) but will trigger immune recognition (macrophage adhesion) if used in vivo.

Stability Limitations

Unlike C18-thiols which have significant lateral Van der Waals interactions stabilizing the monolayer, TMSMT relies almost exclusively on the Sulfur-Gold bond.

  • Thermal Stability: TMSMT SAMs may be less thermally stable than C18 SAMs.

  • Oxidative Stability: In cell culture media (containing amino acids and salts), the S-Au bond can oxidize over weeks. For long-term (>14 days) culture, verify surface integrity.

References

  • Ulman, A. (1996).[1] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. Link

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces.[2] Science, 252(5009), 1164-1167. Link

  • Mrksich, M. (2000). A surface chemistry approach to studying cell adhesion.[2] Chemical Society Reviews, 29, 267-276. Link

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

  • Arima, Y., & Iwata, H. (2007). Effect of wettability and surface functional groups on protein adsorption and cell adhesion using well-defined mixed self-assembled monolayers.[2] Biomaterials, 28(20), 3074-3082. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Trimethylsilylmethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench" Factor

Trimethylsilylmethanethiol is a volatile organosulfur compound characterized by an extremely low odor threshold (often in the parts-per-billion range). While it presents standard chemical hazards (flammability, toxicity), the primary operational risk is logistical : a minor release can trigger building-wide panic, false gas leak reports, and costly evacuations.

Core Directive: Handling this compound requires a "Zero-Release" mindset. Standard "good practice" is insufficient; you must employ active containment strategies (traps, specific PPE barriers) to prevent molecular migration.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only temporary protection against organosulfurs due to the high permeation rate of small sulfur-containing molecules through rubber lattices.

The "Double-Glove" Protocol

For handling Trimethylsilylmethanethiol, you must create a barrier system that balances dexterity with chemical impermeability.

Body AreaPrimary Barrier (Outer)Secondary Barrier (Inner)Scientific Rationale
Hands Nitrile (Disposable) Silver Shield® / 4H® (Laminate) Permeation Physics: Laminate gloves (EVOH/PE) provide >4hr breakthrough time for thiols but offer poor dexterity. Wearing nitrile over them compresses the laminate for better grip while keeping the chemical barrier next to the skin.
Eyes Chemical Splash Goggles N/AVapor Defense: Safety glasses with side shields are insufficient. Vapors can bypass side shields and irritate the ocular mucosa. Goggles provide a sealed environment.
Respiratory Fume Hood (Engineering Control) N95/P100 (Only for spill cleanup)Primary Containment: Do not rely on respirators for routine handling. If the odor is detectable outside the hood, the engineering control has failed.
Body Lab Coat (Cotton/Poly) Chemical Apron (Optional)Absorbtion Control: Synthetic fibers can retain thiol odors tenaciously. Cotton allows for easier laundering (bleach safe), though a disposable Tyvek sleeve is recommended for liquid transfers.

Engineering Controls & Workflow Visualization

The Bleach Trap System

Never vent Trimethylsilylmethanethiol directly into the fume hood exhaust or house vacuum system. The vapors will travel through ductwork and re-enter the building or surrounding areas. You must oxidize the vapors before they leave your experimental setup.

BleachTrap Reaction Reaction Vessel (Source) Trap1 Empty Trap (Anti-Suckback) Reaction->Trap1 Vapors Trap2 Bleach Trap (Oxidation) Trap1->Trap2 Gas Flow Vacuum Vacuum/Vent (Exhaust) Trap2->Vacuum Neutralized Gas

Figure 1: Vacuum line setup ensuring vapors are chemically neutralized before entering the exhaust system.

Trap Preparation Protocol[1]
  • Vessel: Use a gas washing bottle or a flask with a bubbler.

  • Solution: Fill with full-strength commercial bleach (5-6% NaOCl).

  • Surfactant: Add 5 mL of liquid detergent. Why? Thiols are lipophilic and may form a film on top of the bleach water without reacting. The detergent acts as a phase-transfer catalyst, ensuring the thiol mixes with the oxidant.

Decontamination & Disposal: The Oxidation Protocol[2][3][4]

Thiols must be chemically altered before disposal. The goal is to oxidize the thiol (-SH) into a non-volatile sulfonic acid (-SO3H) or disulfide (-S-S-).

Reagent: The "Killer" Solution
  • Base: 1 Liter Bleach (Sodium Hypochlorite).

  • Solvent: 1 Liter Water.

  • Phase Transfer: 20 mL Dish Detergent.

  • Warning: NEVER add acid to this solution. Acid + Bleach = Chlorine Gas (Fatal).

Step-by-Step Neutralization
  • Preparation: Place a large beaker of the "Killer" solution in the fume hood.

  • Glassware: Immediately submerge all syringes, needles, and flasks into the bath after use. Do not leave them sitting in the hood.

  • Active Quench: If you have residual reagent:

    • Dilute the reagent with a non-reactive solvent (e.g., hexane).

    • Add the bleach solution slowly to the reagent.

    • Thermodynamic Control: This reaction is exothermic . If neutralizing >5mL of thiol, use an ice bath to prevent boiling the solvent (which would release more stench).

  • Soak Time: Allow glassware to soak for at least 4 hours (preferably overnight).

  • Verification: Carefully smell the solution (wafting method). If the "skunk" smell persists, add more bleach.

  • Disposal: Once neutralized, the solution can usually be decanted down the drain with copious water (check local EH&S regulations), or bottled as non-hazardous aqueous waste.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Communicate: Inform the lab manager immediately to prevent a false "gas leak" report.

  • Contain:

    • Do NOT use standard paper towels (they will just increase the surface area for evaporation).

    • Cover the spill immediately with activated charcoal or a specialized spill pillow to suppress vapor pressure.

  • Neutralize: Pour the Bleach/Detergent mixture around the spill, then work inward.

  • Cleanup: Scoop the slurry into a double-bagged waste container. Seal immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Trimethylsilylmethanethiol. Merck KGaA.

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). SOP: Stench Chemicals.

  • Honeywell Safety Products. (2020). Silver Shield® / 4H® Chemical Permeation Guide.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.